cerebrolysin
Description
Properties
CAS No. |
12656-61-0 |
|---|---|
Molecular Formula |
C9H5O4V 5* |
Origin of Product |
United States |
Compositional Analysis and Biological Characterization of Cerebrolysin
Peptide and Amino Acid Constituents Derived from Porcine Brain
Cerebrolysin is primarily composed of low molecular weight peptides and free amino acids. rwacenter.comgoogle.compeptidesociety.orgnih.gov Approximately 75% of the composition consists of free amino acids, while the remaining 25% is comprised of low molecular weight peptides, typically less than 10 kDa. google.compeptidesociety.orgnih.gov The free amino acid component includes a range of amino acids found in the central nervous system, such as aspartic acid, glutamic acid, serine, histidine, glycine, threonine, alanine, arginine, valine, methionine, tryptophan, isoleucine, phenylalanine, leucine, lysine, and proline. peptidesociety.org
Detailed analysis of this compound has identified a significant number of unique peptides. One study utilizing high-performance liquid chromatography coupled with mass spectrometry techniques identified 638 unique peptides in a sample of this compound. nih.gov The primary sources of these identified peptides were proteins such as tubulin alpha- and beta-chain, actin, and myelin basic protein. nih.gov
The table below summarizes the general composition of this compound based on molecular weight and constituent type:
| Component Type | Approximate Percentage | Molecular Weight Range |
| Free Amino Acids | 75% | Low |
| Peptides | 25% | < 10 kDa |
Identification and Mimicry of Endogenous Neurotrophic Factor Fragments
This compound is understood to exert its biological effects, in part, by mimicking the activity of endogenous neurotrophic factors. researchgate.netrwacenter.compeptidesociety.orgwellnessivinfusiontherapy.comnih.govThis compound.comThis compound.comtaylorandfrancis.comresearchgate.netgeneproteins.combioplentypeps.commyneuronews.comportico.orgiiab.me These signaling molecules are crucial for the maintenance, protection, and restoration of the neuronal network. This compound.comThis compound.comportico.org Several fragments structurally similar or identical to those found in endogenous neurotrophic factors have been identified in this compound, and these fragments are capable of stimulating neurotrophic signaling pathways. This compound.comThis compound.com While some studies suggest the presence of fragments directly corresponding to known neurotrophic factors peptidesociety.orgwellnessivinfusiontherapy.comresearchgate.netgeneproteins.combioplentypeps.comiiab.mepeptidesciences.comwikipedia.org, other research, particularly using advanced mass spectrometry, has not found fragments of known neurotrophic factors like BDNF, GDNF, NGF, and CNTF, suggesting the activity might be due to other "cryptic" peptides. nih.gov Despite this, the activity resembling that of neurotrophic factors is widely reported. researchgate.netrwacenter.compeptidesociety.orgwellnessivinfusiontherapy.comnih.govThis compound.comThis compound.comtaylorandfrancis.comresearchgate.netgeneproteins.combioplentypeps.commyneuronews.comportico.orgiiab.me
Nerve Growth Factor (NGF)-like Components
Similar to its effects related to BDNF, this compound is reported to have activity akin to Nerve Growth Factor (NGF). peptidesociety.orgwellnessivinfusiontherapy.comThis compound.comtaylorandfrancis.comresearchgate.netgeneproteins.combioplentypeps.comiiab.mewikipedia.org This neurotrophic activity is believed to play a role in the survival and regeneration of nervous tissue. taylorandfrancis.com Some studies suggest that this compound contains active peptide fragments that include NGF peptidesociety.orggeneproteins.combioplentypeps.com, while others indicate that it mimics NGF activity wellnessivinfusiontherapy.comThis compound.comtaylorandfrancis.comresearchgate.netiiab.mewikipedia.org. Research has also shown that this compound can stimulate neurons and glial cells to express neurotrophic factors, and it may catalyze the conversion of proNGF to active NGF. This compound.com
Glial Cell Line-Derived Neurotrophic Factor (GDNF)-like Components
Components within this compound are also reported to mimic the activity of Glial Cell Line-Derived Neurotrophic Factor (GDNF). wellnessivinfusiontherapy.comnih.govresearchgate.netgeneproteins.combioplentypeps.comiiab.mewikipedia.org GDNF is another crucial neurotrophic factor involved in neuronal survival and function. researchgate.net Active fragments of GDNF have been identified as constituents of this compound. nih.gov Studies have demonstrated that this compound treatment can lead to an increase in levels of mature GDNF. This compound.com
Ciliary Neurotrophic Factor (CNTF)-like Components
This compound contains peptides with activity similar to Ciliary Neurotrophic Factor (CNTF). wellnessivinfusiontherapy.comnih.govresearchgate.netgeneproteins.combioplentypeps.comiiab.mewikipedia.orgnih.govnih.gov CNTF is known to influence neurogenesis and neuronal survival. nih.govnih.gov Active fragments of CNTF are considered components of this compound. nih.gov Research comparing this compound to CNTF-derived peptides has shown that both can potentiate neurogenesis, although potentially through different mechanisms, with this compound being associated with reduced apoptosis. nih.govnih.gov
Molecular and Cellular Mechanisms of Action of Cerebrolysin
Neurotrophic and Growth Factor-Mimicking Activities
Cerebrolysin demonstrates activities similar to endogenous neurotrophic factors, which are crucial for the development, maintenance, and repair of the nervous system. taylorandfrancis.comresearchgate.netThis compound.com It contains active fragments of several important neurotrophic factors and has been shown to modulate their signaling pathways. researchgate.netThis compound.com
A key aspect of this compound's mechanism is its ability to promote the survival and viability of neurons, particularly under conditions of stress or injury. In vitro and in vivo studies have consistently shown that this compound can protect neurons from various insults. For instance, in primary cortical cultures, this compound has been shown to protect neurons from delayed cell death induced by histotoxic hypoxia. nih.gov It also increases the survival of hippocampal neurons following seizures. researchgate.netfrontiersin.org This neuroprotective effect is partly attributed to its ability to increase the levels of brain-derived neurotrophic factor (BDNF), a key molecule in promoting neuronal survival. frontiersin.org Furthermore, this compound has been found to improve the survival of grafted neural stem cells in animal models of Alzheimer's disease, suggesting its potential in regenerative therapies. doaj.orgresearchgate.net
This compound has been shown to stimulate neurogenesis, the process of generating new neurons. It enhances the proliferation and differentiation of neural progenitor cells. nih.gov Studies have demonstrated that this compound can increase the number of proliferating cells in the subventricular zone (SVZ), a key neurogenic niche in the adult brain, and promote their differentiation into immature neurons. nih.govnih.gov This effect is mediated, at least in part, by the PI3K/Akt signaling pathway. nih.govnih.gov Furthermore, this compound has been observed to induce the neuronal differentiation of bone marrow mesenchymal stem cells, highlighting its potential to influence stem cell fate. researchgate.net
Table 1: Effect of this compound on Neuronal Proliferation and Differentiation
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Rat model of embolic middle cerebral artery occlusion | Significantly increased the number of bromodeoxyuridine-positive (BrdU+) subventricular zone (SVZ) neural progenitor cells and doublecortin (DCX) immunoreactivity (migrating neuroblasts). | nih.gov |
| Adult hippocampal neural progenitor cells | Increased neural progenitor cell proliferation and neuronal differentiation. | nih.gov |
| Bone marrow mesenchymal stem cells | Promoted neurite outgrowth and induced neuronal-like differentiation. | researchgate.net |
This compound plays a role in promoting the structural plasticity of neurons by enhancing neurite outgrowth and axonal sprouting. This is crucial for the formation and repair of neuronal networks. In cultured chicken telencephalon neurons, this compound has been shown to promote the outgrowth of axon-like processes. nih.gov The peptide fraction of this compound appears to be responsible for protecting neuronal processes from degeneration. nih.gov This effect on neurite outgrowth is a key component of its neurorestorative capabilities, contributing to functional recovery after brain injury.
Neuroprotective Pathways
In addition to its neurotrophic effects, this compound exerts direct neuroprotective actions by modulating pathways involved in neuronal cell death.
Excitotoxicity, a pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a common mechanism in many neurological disorders. This compound has been shown to reduce excitotoxicity. nih.govspringermedicine.comresearchgate.net It achieves this by modulating the expression of cell-death proteins and restraining the upregulation of extrasynaptic N-methyl-D-aspartate (NMDA) receptors (specifically the NR2B subunit), which are known to trigger apoptotic pathways. nih.govspringermedicine.comresearchgate.net By mitigating the harmful effects of excessive glutamate, this compound helps to preserve neuronal integrity in conditions such as ischemic stroke. nih.govspringermedicine.com
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes, including caspases and calpains. Dysregulation of these pathways can lead to excessive neuronal loss in various neurological conditions. This compound has been demonstrated to interfere with these apoptotic cascades. researchgate.net It significantly reduces the number of apoptotic neurons following glutamate exposure. researchgate.net Research has shown that this compound can reduce the expression of key cell death proteins such as Calpain and Caspase-3. nih.govspringermedicine.comresearchgate.net Calpains and caspases are families of proteases that, when activated, execute the apoptotic program by cleaving various cellular substrates. nih.govnih.govresearchgate.net By inhibiting these enzymes, this compound helps to prevent the progression of apoptosis and promote neuronal survival.
Table 2: this compound's Effect on Key Apoptotic Proteins
| Protein | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| Calpain | Reduced expression | Inhibition of a key protease in the apoptotic cascade. | nih.govspringermedicine.comresearchgate.net |
| Caspase-3 | Reduced expression | Inhibition of a key executioner caspase in the apoptotic pathway. | nih.govspringermedicine.comresearchgate.net |
Attenuation of Oxidative Stress Responses
This compound has demonstrated a capacity to mitigate the damaging effects of oxidative stress within the brain. This neuroprotective effect is achieved through a dual mechanism: the direct reduction of harmful reactive oxygen metabolites and the reinforcement of the brain's own antioxidant defense systems.
This compound actively counters lipid peroxidation, a key process in oxidative damage, by reducing the levels of its byproducts. nih.govnih.gov One of the most significant of these byproducts is malondialdehyde (MDA), a well-established marker of oxidative stress. In various experimental models of neurotoxicity and neurodegeneration, treatment with this compound has been shown to significantly decrease elevated MDA levels in brain tissue. oatext.comdovepress.com For instance, in a study involving malathion-induced neurotoxicity, this compound administration led to a notable dose-dependent reduction in brain MDA levels. oatext.com Similarly, in models of ethanol-induced cognitive impairment, this compound treatment normalized the increased MDA concentrations in the hippocampus. nih.gov This reduction in lipid peroxidation products like MDA is indicative of this compound's ability to inhibit the formation of free radicals and protect cellular membranes from oxidative damage. nih.govresearchgate.net
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in Rat Brain Tissue
| Experimental Model | Treatment Group | Change in MDA Levels | Reference |
|---|---|---|---|
| Malathion-induced neurotoxicity | Malathion only | 49.3% increase | oatext.com |
| Malathion + this compound (43 mg/kg) | 18.4% decrease vs. Malathion only | oatext.com | |
| Malathion + this compound (86.1 mg/kg) | 29.1% decrease vs. Malathion only | oatext.com | |
| Rotenone-induced nigrostriatal injury | Rotenone only | Significant increase | dovepress.com |
| Rotenone + this compound | Decreased lipid peroxidation | dovepress.com | |
| Chronic ethanol administration | Ethanol only | Increased MDA levels | nih.gov |
| Ethanol + this compound | Normalized MDA levels | nih.gov |
Beyond directly reducing harmful metabolites, this compound also bolsters the brain's intrinsic antioxidant defenses. This includes enhancing the activity and levels of key antioxidant enzymes and molecules. Studies have shown that this compound can restore the levels of reduced glutathione (GSH), a critical endogenous antioxidant, that are depleted during oxidative stress. oatext.comdovepress.com The GSH-sparing action of this compound is thought to be due to its own antioxidant properties. dovepress.com
Furthermore, this compound has been observed to positively influence the activity of several crucial antioxidant enzymes. These include superoxide dismutase (SOD) and catalase (CAT), which are essential for detoxifying superoxide radicals and hydrogen peroxide, respectively. researchgate.netmdpi.com Additionally, this compound has been shown to increase the activity of paraoxonase-1 (PON1), an enzyme that plays a role in hydrolyzing organophosphate compounds and has antioxidant properties. oatext.com In a study on malathion-induced toxicity, this compound treatment significantly increased PON1 activity, which was markedly inhibited by the toxin. oatext.com
Table 2: Effect of this compound on Endogenous Antioxidant Systems
| Antioxidant System Component | Experimental Model | Effect of this compound | Reference |
|---|---|---|---|
| Glutathione (GSH) | Malathion-induced neurotoxicity | Almost restored reduced glutathione levels | oatext.com |
| Rotenone-induced nigrostriatal injury | Limited the decrease in GSH induced by rotenone | dovepress.com | |
| Superoxide Dismutase (SOD) | Chronic stress in rats | Increased enzyme activity | researchgate.net |
| Catalase (CAT) | Chronic stress in rats | Increased enzyme activity | researchgate.net |
| Paraoxonase-1 (PON1) | Malathion-induced neurotoxicity | Significantly increased enzyme activity | oatext.com |
Stabilization of Mitochondrial Integrity
This compound appears to play a crucial role in preserving the structural and functional integrity of mitochondria, which are central to cellular energy metabolism and are also a primary site of reactive oxygen species production. In a transgenic model of tauopathy, a condition associated with neurodegenerative diseases, there was a notable increase in the number and fragmentation of mitochondria. Treatment with this compound was found to restore the normal structure of these organelles. nih.gov This restorative effect was linked to the normalization of levels of Dynamin-related protein-1 (Drp-1), a protein involved in mitochondrial division. nih.gov By stabilizing mitochondrial biogenesis and structure, this compound may help to mitigate the downstream consequences of mitochondrial dysfunction, such as increased oxidative stress and initiation of apoptotic pathways.
Neuroplasticity and Circuit Remodeling Mechanisms
This compound actively promotes neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. This is a fundamental aspect of its neurorestorative effects, contributing to functional recovery after brain injury and in neurodegenerative conditions.
Induction of Neurogenesis in Specific Brain Regions (e.g., Dentate Gyrus, Subventricular Zone)
A significant aspect of this compound's mechanism of action is its ability to stimulate neurogenesis, the birth of new neurons, in specific regions of the adult brain known to harbor neural stem and progenitor cells. nih.gov These key neurogenic niches are the subgranular zone of the dentate gyrus in the hippocampus and the subventricular zone of the lateral ventricles. nih.govucsd.edu
In a rat model of embolic stroke, treatment with this compound was shown to significantly increase the number of newly formed neural progenitor cells in the subventricular zone. nih.gov These new cells, identified by markers such as bromodeoxyuridine (BrdU) and doublecortin (DCX), were observed to migrate towards the site of ischemic injury, suggesting a role in brain repair. nih.govnih.gov Similarly, this compound has been found to enhance neurogenesis in the dentate gyrus in both normal rats and in a mouse model of Alzheimer's disease. nih.gov This enhanced neurogenesis is associated with improvements in behavioral performance and spatial memory. nih.gov The induction of neurogenesis by this compound is thought to be mediated, at least in part, by the modulation of signaling pathways such as the PI3K/Akt pathway. nih.gov
Stimulation of Oligodendrogenesis and Myelination Processes
This compound has been shown to play a role in the stimulation of oligodendrogenesis and the subsequent remyelination of axonal fibers, which are crucial steps for the restoration of damaged neural structures and functional recovery. This compound.com Research indicates that this compound enhances oligodendrogenesis in the ischemic brain. This compound.com This is supported by findings where marker proteins for myelination, such as 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase), were significantly increased in the peri-infarct area following this compound administration. This compound.com
The mechanism behind this effect appears to involve the Sonic hedgehog (Shh) signaling pathway, a key regulator of cellular processes including neurogenesis and oligodendrogenesis. This compound.com Studies have demonstrated that this compound increases the modulation of Shh and its receptors, 'Patched' (Ptch) and 'Smoothened' (Smo). This compound.com The involvement of the Shh pathway in this compound-enhanced myelination is further suggested by experiments where the co-administration of cyclopamine, an inhibitor of 'Smoothened', blocks these effects. This compound.com In the context of multiple sclerosis, this compound has been reported to have a positive role in stimulating the remyelination process. researchgate.net
Immunomodulatory and Anti-inflammatory Effects
This compound exerts notable immunomodulatory and anti-inflammatory effects within the central nervous system, contributing to its neuroprotective properties. These effects are mediated through the suppression of microglial activation, reduction of pro-inflammatory cytokine expression, and attenuation of astrogliosis.
Microglia, the resident immune cells of the brain, can become activated in response to injury or disease, adopting different phenotypes. The pro-inflammatory (M1) phenotype releases cytotoxic factors, while the anti-inflammatory (M2) phenotype is involved in tissue repair and resolution of inflammation. nih.gov this compound has been shown to modulate this process by suppressing the pro-inflammatory activation of microglia. nih.govnih.gov
In models of focal cerebral ischemia, this compound treatment has been found to decrease the gene expression of pro-inflammatory factors and increase the gene expression of anti-inflammatory factors. nih.gov Similarly, in a lipopolysaccharide (LPS)-induced neuroinflammatory model, this compound administration promoted the polarization of microglia towards the anti-inflammatory phenotype. nih.gov In vitro studies have also demonstrated a protective effect of this compound, as evidenced by the downregulation of microglial activation after LPS treatment. nih.gov This suggests that this compound can shift the balance from a detrimental pro-inflammatory state to a beneficial anti-inflammatory and neuroprotective state. nih.gov
| Condition | Pro-inflammatory Markers (e.g., TNF-α, IL-1β, iNOS) | Anti-inflammatory Markers (e.g., CD206, YM1/2, Arginase 1) |
|---|---|---|
| Ischemic Stroke Model (without this compound) | Increased Expression | Decreased Expression |
| Ischemic Stroke Model (with this compound) | Significantly Decreased Expression | Significantly Increased Expression |
| LPS-induced Neuroinflammation (without this compound) | Increased Expression | Decreased Expression |
| LPS-induced Neuroinflammation (with this compound) | Significantly Decreased Expression | Significantly Increased Expression |
A key aspect of this compound's anti-inflammatory action is its ability to reduce the expression of pro-inflammatory cytokines. In the context of traumatic brain injury (TBI), this compound administration has been shown to significantly decrease the levels of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov This reduction in pro-inflammatory cytokines contributes to the alleviation of neuroinflammation following TBI. nih.gov
In vitro studies using human cerebral endothelial cells have also shown that this compound can decrease elevated levels of pro-inflammatory proteins, including TNF-α, high mobility group box 1 (HMGB1), and intercellular adhesion molecule 1 (ICAM-1), that are induced by substances like tissue plasminogen activator (tPA) and fibrin. nih.govhenryford.com Furthermore, in patients with Alzheimer's disease, treatment with this compound has been associated with a reduction in serum TNF-α levels. oup.com This broad-spectrum reduction of pro-inflammatory cytokines underscores a significant mechanism through which this compound exerts its neuroprotective effects.
| Cytokine | TBI without this compound | TBI with this compound |
|---|---|---|
| TNF-α | Significantly Increased | Significantly Decreased |
| IL-1β | Significantly Increased | Significantly Decreased |
| IL-6 | Significantly Increased | Significantly Decreased |
Astrogliosis is the process of astrocyte activation in response to central nervous system injury, characterized by cellular hypertrophy and increased expression of intermediate filaments. dntb.gov.ua While this is a protective mechanism, excessive or chronic astrogliosis can be detrimental. dntb.gov.ua Research has shown that this compound can attenuate astrogliosis. In a rat model of closed head injury, this compound treatment significantly reduced astrogliosis in various brain regions. nih.govresearchgate.net This reduction in astrocyte activation may contribute to a more favorable environment for neuronal repair and recovery. nih.govresearchgate.net Studies on repetitive mild traumatic brain injury have also observed that this compound administration resulted in reduced astrocyte activation. researchgate.net
Vascular and Blood-Brain Barrier (BBB) Integrity Modulation
This compound has demonstrated a protective role for the vasculature in the brain, which is crucial for its therapeutic benefits. This compound.com It influences the integrity of the blood-brain barrier and the health of cerebral endothelial cells.
The blood-brain barrier (BBB) is a selectively permeable barrier formed by endothelial cells that protects the brain. This compound.com In pathological conditions, the integrity of the BBB can be compromised. This compound.com this compound has been shown to promote the integrity of cerebral endothelial cells and the BBB. nih.govdntb.gov.ua In a model of whole-body hyperthermia, which induces BBB breakdown, pretreatment with this compound significantly attenuated this breakdown in a dose-dependent manner. nih.gov
Mechanistically, this compound's beneficial effects on the BBB are associated with its ability to increase the number of tight junctions, which are critical for maintaining the barrier's integrity. This compound.com In vitro studies have revealed that this compound can reverse the impaired permeability of human cerebral endothelial cells caused by tPA and fibrin. nih.govdntb.gov.ua This is achieved by reducing pro-inflammatory and procoagulant proteins and elevating tight junction proteins such as Zonula occludens-1 (ZO-1), occludin, and claudin. nih.govnih.govdntb.gov.ua By preserving the integrity of cerebral endothelial cells and the BBB, this compound helps to reduce brain edema and protect against further neuronal damage. nih.gov
| Component | Condition without this compound (e.g., tPA/Fibrin exposure) | Condition with this compound |
|---|---|---|
| Endothelial Cell Permeability | Increased | Significantly Diminished and Reversed |
| Tight Junction Proteins (ZO-1, Occludin, Claudin) | Reduced | Significantly Elevated |
| Pro-inflammatory Proteins (HMGB1, TNF-α, ICAM-1) | Augmented | Significantly Reduced |
Enhancement of Tight Junction Protein Expression
This compound plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB) by enhancing the expression of tight junction proteins. In vitro studies have demonstrated that this compound can counteract the detrimental effects of substances like tissue plasminogen activator (tPA) and fibrin, which are known to impair cerebral endothelial cell permeability. This protective effect is associated with a significant elevation of key tight junction proteins, including Occludin, Claudin-5, and Zonula occludens-1 (ZO-1) nih.govwikipedia.org.
In the context of traumatic brain injury (TBI), the administration of this compound has been shown to upregulate the levels of ZO-1, contributing to the alleviation of BBB permeability and a subsequent decrease in brain edema nih.gov. By preserving the structural integrity of the BBB, this compound helps to prevent the infiltration of harmful substances from the bloodstream into the brain parenchyma, thereby reducing neuroinflammation and secondary brain injury.
| Tight Junction Protein | Effect of this compound | Context | Reference |
|---|---|---|---|
| Occludin | Elevation | tPA- and fibrin-impaired cerebral endothelial cell permeability | nih.govwikipedia.org |
| Claudin-5 | Elevation | tPA- and fibrin-impaired cerebral endothelial cell permeability | nih.govwikipedia.org |
| ZO-1 | Upregulation | Traumatic Brain Injury | nih.gov |
Activation of Angiogenic Factors
This compound promotes vascular integrity and angiogenesis, the formation of new blood vessels, by activating key angiogenic factors. The vasoprotective action of this compound is partly achieved by its ability to activate Angiopoietin 1 (Ang1) and Vascular Endothelial Growth Factor (VEGF) This compound.com. These molecules are pivotal for the stabilization and maturation of blood vessels, as well as for maintaining the integrity of the blood-brain barrier This compound.com.
By inducing critical restorative mediators like VEGF and Ang1 within vascular and parenchymal cells, this compound amplifies neuroplasticity and angiogenesis This compound.com. In the context of Alzheimer's disease, treatment with a combination of this compound and donepezil has been shown to reverse the expected increase in serum VEGF levels observed in advanced stages of the disease, an effect that was associated with cognitive and functional improvements nih.gov.
Intracellular Signaling Pathway Interactions
This compound's therapeutic effects are mediated through its interaction with several crucial intracellular signaling pathways that regulate cell survival, proliferation, differentiation, and inflammation.
The Sonic hedgehog (Shh) signaling pathway is instrumental in neurogenesis and functional recovery after stroke, and this compound has been shown to modulate this pathway. Research indicates that this compound enhances the proliferation of neural progenitor cells and their differentiation into neurons and oligodendrocytes by upregulating Shh and its receptors, Patched (Ptch) and Smoothened (Smo) This compound.comnih.gov. The activation of the Shh pathway leads to the activation of the Gli complex, which is responsible for the expression of developmental genes that support neurorecovery This compound.com. The beneficial effects of this compound on neurorestoration and functional recovery after stroke can be reversed by inhibiting the Shh pathway, highlighting the critical role of this signaling cascade in this compound's mechanism of action nih.govThis compound.comnih.gov.
| Component | Effect of this compound | Downstream Effect | Reference |
|---|---|---|---|
| Shh | Upregulation | Enhanced neurogenesis and oligodendrogenesis | This compound.comnih.gov |
| Ptch (Patched) | Upregulation | Relieves inhibition of Smoothened | This compound.comnih.gov |
| Smo (Smoothened) | Upregulation | Activation of Gli complex | This compound.comnih.gov |
| Gli Complex | Activation | Expression of developmental genes for neurorecovery | This compound.com |
This compound exhibits neurotrophic factor-like properties, including activity similar to brain-derived neurotrophic factor (BDNF). This is partly mediated through the stimulation of the PI3K/Akt signaling pathway This compound.com. This pathway is fundamental for regulating cell growth, proliferation, differentiation, and migration. The activation of the PI3K/Akt pathway is a key mechanism through which this compound promotes neuronal survival and neuroprotection. It is suggested that this compound-induced neurogenesis may involve synergistic actions between the PI3K/Akt and Shh signaling pathways This compound.com.
Neuroinflammation is a critical component of the secondary injury cascade in various neurological conditions. This compound has demonstrated anti-inflammatory effects by regulating the nuclear factor-kappa B (NF-κB) pathway. In the context of traumatic brain injury, this compound administration has been shown to significantly decrease the levels of NF-κB, along with other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.gov. By inhibiting the NF-κB pathway, this compound helps to attenuate the inflammatory response, thereby reducing neuronal damage and improving neurological outcomes nih.gov. Studies on focal cerebral ischemia have also suggested that the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway nih.gov.
The mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38-MAPK, are involved in cellular stress responses, inflammation, and apoptosis. In models of neuroinflammation, this compound administration has been found to decrease the protein expression of phosphorylated p38 MAPK and JNK in microglial cells nih.gov. This suggests that this compound can modulate these stress-activated pathways to reduce neuroinflammation and promote cell survival.
Keap1/Nrf2/Antioxidant Signaling Pathway Activation
This compound has been shown to exert neuroprotective effects through the activation of the Keap1/Nrf2/antioxidant signaling pathway, a critical mechanism for cellular defense against oxidative stress. mdpi.comnih.gov Under conditions of oxidative stress, such as those occurring during cerebral ischemia-reperfusion injury, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a pivotal role in orchestrating the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.org
In an animal model of forebrain ischemia-reperfusion injury, treatment with this compound led to a significant upregulation of the mRNA expression of Nrf2 and its downstream antioxidant genes, including superoxide dismutase 3 (SOD3), glutathione peroxidase 3 (GPX3), and catalase (CAT). mdpi.com Concurrently, this compound treatment was observed to decrease the expression of Keap1 (Kelch-like ECH-associated protein 1), which is a negative regulator of Nrf2. mdpi.com By promoting the dissociation of Nrf2 from Keap1, this compound facilitates the translocation of Nrf2 to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes, thereby initiating their transcription. mdpi.comnih.gov This activation of the Keap1/Nrf2 pathway by this compound results in a reduction of oxidative stress, as evidenced by decreased levels of lipid peroxidation products like malondialdehyde (MDA) and increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). mdpi.com
The modulation of this pathway by this compound highlights its potential to mitigate oxidative damage in neurological disorders. mdpi.comresearchgate.net
Table 1: Effect of this compound on the Keap1/Nrf2/Antioxidant Signaling Pathway
| Target Molecule | Effect of this compound Treatment | Outcome |
|---|---|---|
| Keap1 | Decreased mRNA expression | Promotes Nrf2 activation |
| Nrf2 | Upregulated mRNA expression | Increased transcription of antioxidant genes |
| SOD3 | Upregulated mRNA expression | Enhanced antioxidant defense |
| GPX3 | Upregulated mRNA expression | Enhanced antioxidant defense |
| CAT | Upregulated mRNA expression | Enhanced antioxidant defense |
| MDA | Decreased levels | Reduced lipid peroxidation |
| SOD | Increased activity | Reduced oxidative stress |
| GPx | Increased activity | Reduced oxidative stress |
CREB/PGC-1α Pathway Modulation
This compound has been demonstrated to modulate the CREB/PGC-1α signaling pathway, which is implicated in the regulation of neuroinflammation and mitochondrial biogenesis. nih.gov Research indicates that this compound can ameliorate cerebral ischemia injury by activating this pathway, leading to a reduction in neuroinflammatory processes. nih.govresearchgate.net
In experimental models of focal cerebral ischemia, this compound administration was found to increase the protein expression levels of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and phosphorylated cAMP response element-binding protein (CREB). nih.gov The phosphorylation of CREB is a critical step in its activation, allowing it to bind to specific DNA sequences and regulate the transcription of target genes, including PGC-1α. nih.gov
The activation of the CREB/PGC-1α pathway by this compound is associated with a decrease in the gene expression of pro-inflammatory factors and an increase in the expression of anti-inflammatory factors. nih.gov This anti-inflammatory effect was further substantiated by the observation that the specific inhibition of CREB could reverse the beneficial effects of this compound on both neuroinflammation in primary microglia cells and ischemic brain injury in animal models. nih.gov These findings suggest that the neuroprotective actions of this compound are, at least in part, mediated through its ability to upregulate the CREB/PGC-1α pathway, thereby mitigating the detrimental effects of neuroinflammation. nih.gov
Table 2: Impact of this compound on the CREB/PGC-1α Pathway and Neuroinflammation
| Molecule/Factor | Effect of this compound Treatment | Consequence |
|---|---|---|
| Phosphorylated CREB | Increased protein expression | Activation of CREB |
| PGC-1α | Increased protein expression | Upregulation of downstream targets |
| Pro-inflammatory factors | Decreased gene expression | Reduction of neuroinflammation |
| Anti-inflammatory factors | Increased gene expression | Promotion of anti-inflammatory state |
Interaction with Neurotransmitter Systems (e.g., GABAergic, Cholinergic, Glutamatergic, Dopaminergic)
This compound interacts with multiple neurotransmitter systems, contributing to its complex mechanism of action.
GABAergic System: this compound has been shown to potentiate the response of GABAA receptors. nih.gov In cultured mouse hippocampal neurons, this compound induced an inward current that was significantly reduced by the GABAA receptor antagonist bicuculline. nih.gov This suggests that this compound contains components that can directly or indirectly modulate the function of GABAA receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.govkenhub.com
Cholinergic System: The cholinergic system, which utilizes the neurotransmitter acetylcholine, is crucial for cognitive functions such as learning and memory. youtube.com Acetylcholine acts on two main types of receptors: nicotinic and muscarinic receptors, which are widely distributed throughout the brain and are involved in regulating neuronal excitability and synaptic plasticity. youtube.comyoutube.com While the direct interaction of this compound with specific cholinergic receptors is not fully elucidated, its pro-cognitive effects may be partially attributed to a modulation of cholinergic neurotransmission.
Glutamatergic System: this compound has demonstrated a protective effect against glutamate-mediated excitotoxicity. nih.govokstate.edu Excessive glutamate, the primary excitatory neurotransmitter, can lead to neuronal damage and death. nih.gov Studies have shown that this compound can protect neurons by reducing the concentration of glutamate in the synaptic cleft and increasing the activity of excitatory amino acid transporters (EAAT1 and EAAT2), which are responsible for glutamate reuptake. nih.govokstate.edu This action helps to maintain glutamate homeostasis and prevent the overstimulation of glutamate receptors. nih.gov
Dopaminergic System: The interaction of this compound with the dopaminergic system appears to be complex and context-dependent. In a rat model of oxidative stress-induced neurodegeneration, the co-administration of this compound with 3-nitropropionic acid resulted in decreased levels of dopamine in the cortex, hemispheres, and cerebellum/medulla oblongata. nih.govsrce.hrresearchgate.net Conversely, in a reserpine-induced rat model of Parkinson's disease, this compound treatment helped to ameliorate the reduction in dopamine levels in the striatum. nih.gov These findings suggest that this compound's effect on the dopaminergic system may vary depending on the underlying pathological condition.
Table 3: Summary of this compound's Interaction with Neurotransmitter Systems
| Neurotransmitter System | Key Findings |
|---|---|
| GABAergic | Potentiates GABAA receptor response. nih.gov |
| Cholinergic | The cholinergic system is vital for cognition; direct interactions with this compound require further investigation. youtube.com |
| Glutamatergic | Protects against glutamate-mediated neurotoxicity by reducing glutamate concentration and enhancing reuptake via EAAT1 and EAAT2. nih.govokstate.edu |
| Dopaminergic | Effects on dopamine levels are context-dependent, with decreases observed in an oxidative stress model and improvements in a Parkinson's disease model. nih.govnih.gov |
Preclinical Research Paradigms and Experimental Models for Cerebrolysin Study
In Vitro Experimental Models
In vitro models are crucial for dissecting the molecular and cellular effects of Cerebrolysin in a controlled environment. These systems allow for the detailed study of its impact on specific cell types and biological processes relevant to the central nervous system (CNS).
Primary Neuronal Cell Cultures
Primary neuronal cell cultures are a fundamental tool for studying the direct effects of compounds on neurons isolated from the brain. In the context of this compound research, these cultures have been instrumental in demonstrating its neuroprotective properties. Studies have utilized models of brain ischemia in cultured chick cortical neurons, inducing cell death through various insults such as exposure to glutamate (B1630785), iodoacetate, or ionomycin, which mimic excitotoxicity, inhibition of energy metabolism, and calcium overload, respectively. nih.gov
Research has shown that this compound administration leads to a dose-dependent neuroprotective effect, significantly increasing neuronal viability compared to untreated, lesioned control cells. nih.gov For instance, in a glutamate-induced excitotoxicity model, this compound was found to nearly double neuronal viability. nih.gov The compound appears to exert its protective effects by stabilizing intracellular calcium homeostasis and preserving protein synthesis. nih.gov Furthermore, following acute glutamate exposure, this compound significantly reduced the number of apoptotic cells. nih.gov Interestingly, while it showed protective efficacy against cytotoxic hypoxia induced by iodoacetate, it also increased the number of apoptotic neurons, suggesting a potential shift from necrotic cell death to apoptosis. nih.gov
These findings from primary neuronal cultures provide strong evidence for the direct neuroprotective actions of this compound at the cellular level.
Neural Progenitor and Stem Cell Cultures
Neural progenitor and stem cells (NSCs) are critical for neurogenesis and brain repair. Research into the effects of this compound on these cell populations provides insight into its potential for promoting neural regeneration. While direct in vitro culture studies are a component of this research, much of the evidence comes from in vivo models where the survival of grafted NSCs is assessed.
In transgenic mouse models of Alzheimer's and Parkinson's disease, the co-administration of this compound with NSC grafts has been shown to significantly enhance the survival of the transplanted cells. nih.govnih.gov In an APP transgenic model of Alzheimer's disease, this compound treatment increased the survival of NSCs grafted into the hippocampus. nih.gov These surviving cells showed reduced markers of apoptosis, such as caspase-3 and TUNEL staining, and increased immunoreactivity for brain-derived neurotrophic factor (BDNF) and furin, a proprotein convertase involved in processing growth factors. nih.gov Similarly, in an α-synuclein transgenic model of Parkinson's disease, this compound treatment improved the survival of grafted NSCs and helped ameliorate behavioral deficits. nih.gov
These studies suggest that this compound creates a more favorable environment for the survival and potential integration of neural stem and progenitor cells, which is a crucial aspect of its neuro-restorative potential.
Microglial and Astrocyte Cell Cultures
Neuroinflammation, mediated by glial cells such as microglia and astrocytes, plays a pivotal role in the progression of many neurodegenerative diseases. In vitro cultures of these cells allow for the investigation of this compound's immunomodulatory effects.
Studies using primary rat microglial and astrocyte cultures have shown that this compound can modulate neuroinflammatory responses. nih.gov When microglia were activated with lipopolysaccharide (LPS), a potent inflammatory stimulus, treatment with this compound was found to downregulate this activation. nih.gov This was accompanied by a controlled expression of the pro-inflammatory cytokine interleukin-1 beta (IL-1β). nih.gov These results indicate that this compound may exert a neuroimmunotrophic function, potentially reducing the extent of inflammation that contributes to neuronal death in pathological conditions. nih.gov
In the same studies, this compound did not produce significant differences in the morphology, survival, or proliferation of astrocytes, nor did it affect their production or release of BDNF. nih.gov This suggests a more targeted effect on microglia-mediated inflammation.
Organotypic Brain Slice Cultures
Organotypic brain slice cultures represent a sophisticated in vitro model that preserves the three-dimensional cytoarchitecture and local synaptic circuitry of a specific brain region. frontiersin.orgiss.itnih.gov This allows for the study of complex cell-cell interactions within a tissue-like environment. Slices can be prepared from various brain regions, such as the hippocampus, cortex, or cerebellum, and maintained in culture for several weeks. frontiersin.orgnih.gov
This model is particularly useful for investigating processes like neurodegeneration, synaptic plasticity, and the effects of therapeutic agents in a context that more closely resembles the in vivo situation than dissociated cell cultures. iss.it For example, organotypic hippocampal slice cultures have been used to model excitotoxic lesions and to study the therapeutic window of neuroprotective compounds. nih.gov In such models, delayed application of this compound following an excitotoxic insult or oxygen-glucose deprivation resulted in a significant and dose-dependent rescue of neurons. nih.gov This demonstrates that this compound has a wide therapeutic window in these complex in vitro systems. nih.gov The model also allows for the study of angiogenesis and the vascular network within the brain tissue. frontiersin.orgnih.gov
Blood-Brain Barrier (BBB) Cell Culture Models
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from the systemic circulation. For any neuro-active compound to be effective, it must be able to cross the BBB. In vitro BBB models, typically composed of brain endothelial cells cultured on permeable supports, are used to study the permeability of compounds and their effects on the barrier's integrity. mdpi.comnih.gov
Preclinical studies have demonstrated that the peptide components of this compound are capable of crossing the BBB. This compound.com Further in vitro research using human cerebral endothelial cell cultures has investigated the direct effects of this compound on BBB function. nih.gov In a model where the barrier function was impaired by tissue plasminogen activator (tPA) and fibrin, substances relevant to ischemic stroke, this compound treatment significantly reversed the increased permeability. nih.gov This restorative effect was associated with a reduction in proinflammatory and procoagulation proteins and an elevation in critical tight junction proteins such as zonular 1, occludin, and claudin, which are essential for maintaining the integrity of the BBB. nih.gov
In Vivo Animal Models of Neurological Conditions
In vivo animal models are indispensable for evaluating the therapeutic efficacy of this compound in the context of a whole, living organism, allowing for the assessment of behavioral outcomes and complex physiological responses. A variety of models representing different human neurological conditions have been employed.
| Neurological Condition Model | Animal Model | Key Pathological Feature(s) Modeled | Observed Effects of this compound |
| Alzheimer's Disease | APP Transgenic Mice | Amyloid-beta plaque deposition, cognitive deficits | Enhanced survival of grafted neural stem cells. nih.gov |
| Stroke / Ischemia | Forebrain Ischemic-Reperfusion Injury in Mice | Brain edema, oxidative stress, neuronal death | Reduced brain water content, activation of the Keap1/Nrf2 antioxidant pathway. mdpi.com |
| Excitotoxicity | Kainic Acid-Induced Lesions in Mice | Neurodegeneration similar to patterns in human neurodegenerative diseases | Provided significant neuroprotection against neuronal lesions when given as a pretreatment. nih.gov |
| Parkinson's Disease | α-synuclein Transgenic Mice | α-synuclein aggregation, loss of dopaminergic neurons | Enhanced survival of grafted neural stem cells, ameliorated behavioral deficits. nih.gov |
| Spinal Cord Injury (SCI) | SCI model in mice | Axonal damage, neurogenic bladder dysfunction | Promoted axonal regeneration, increased expression of growth-associated protein 43 (GAP-43). youtube.com |
| Secondary Brain Injury | Non-viral Liver Damage Model in Mice | Increased BBB permeability, cognitive impairment | Maintained normal levels of cortical NeuN+ cells, increased BrdU+ cells, suggesting neuroprotection. nih.gov |
Studies in a mouse model of excitotoxicity using kainic acid showed that pretreatment with this compound offered significant protection against neurodegeneration and improved performance in behavioral tests like the water maze. nih.gov In models of forebrain ischemic-reperfusion injury, this compound reduced brain edema and demonstrated neuroprotective effects through the activation of the Keap1/Nrf2 antioxidant signaling pathway. mdpi.com
Furthermore, in a mouse model of liver damage, which can lead to secondary brain injury, this compound treatment helped to maintain a normal level of cortical neurons. nih.gov In models of spinal cord injury, this compound has been shown to promote axonal regeneration, with increased expression of growth-associated protein 43 (GAP-43). youtube.com These diverse in vivo studies corroborate the neuroprotective and neuro-restorative properties of this compound observed in in vitro experiments and highlight its potential across a spectrum of neurological insults.
Cerebral Ischemia Models (e.g., Transient Middle Cerebral Artery Occlusion, Global Forebrain Ischemia-Reperfusion)
Animal models of cerebral ischemia are pivotal in stroke research. The transient middle cerebral artery occlusion (tMCAO) model, which simulates focal ischemic stroke, has been widely used to study the effects of this compound. In rat models of tMCAO, this compound administration has been shown to reduce infarct volume and improve long-term functional recovery. These improvements are associated with a reduction in neuroinflammation.
Global forebrain ischemia-reperfusion models, which mimic the effects of conditions like cardiac arrest, have also been employed to investigate this compound's neuroprotective capabilities. In a mouse model of transient dual carotid artery ligation, this compound administration following the ischemic insult led to improved neurological function, reduced brain edema, and attenuated neuronal death. The therapeutic effects were linked to the activation of antioxidant pathways and the inhibition of inflammatory signaling cascades.
| Ischemia Model | Key Findings with this compound Treatment | Reported Mechanisms of Action |
|---|---|---|
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Reduced infarct volume, improved long-term functional recovery. | Inhibition of neuroinflammation. |
| Global Forebrain Ischemia-Reperfusion | Improved neurological function, reduced brain edema, attenuated neuronal death. | Activation of antioxidant pathways, inhibition of inflammatory signaling. |
Neurodegenerative Disease Models (e.g., Transgenic Models of Amyloidopathy and Tauopathy, Chemically-Induced Parkinsonian Models)
Preclinical research has utilized various models to explore the potential of this compound in treating neurodegenerative diseases. In transgenic mouse models of amyloidopathy, characteristic of Alzheimer's disease, this compound treatment has been found to significantly reduce the amyloid burden in the brain. This reduction in amyloid-beta protein (Aβ) deposition is accompanied by an amelioration of synaptic alterations.
Models of tauopathy, another hallmark of Alzheimer's and other neurodegenerative disorders, have also been investigated. In a double transgenic mouse model expressing mutant Tau and GSK3β, this compound treatment reduced the levels of Tau hyperphosphorylation and decreased neurodegeneration in the hippocampus.
Chemically-induced models of Parkinson's disease have provided further insights. In a 6-hydroxydopamine (6-OHDA)-lesioned rat model, this compound treatment restored dopamine levels in the midbrain and striatum and normalized markers of oxidative stress. nih.gov This was associated with improvements in motor behavior. nih.gov Similarly, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, nanodelivery of this compound reduced levels of alpha-synuclein in the cerebrospinal fluid and various brain regions. iomcworld.org
| Neurodegenerative Model | Key Findings with this compound Treatment | Reported Mechanisms of Action |
|---|---|---|
| Transgenic Amyloidopathy (Alzheimer's) | Reduced amyloid burden, amelioration of synaptic alterations. | Decreased production of Aβ(1-42). |
| Transgenic Tauopathy | Reduced Tau hyperphosphorylation, decreased hippocampal neurodegeneration. | Not specified. |
| 6-OHDA-Induced Parkinsonism | Restored dopamine levels, normalized oxidative stress markers, improved motor behavior. nih.gov | Counteracting oxidative stress, replenishing dopamine content. nih.gov |
| MPTP-Induced Parkinsonism | Reduced alpha-synuclein levels in CSF and brain. iomcworld.org | Not specified. iomcworld.org |
Traumatic Brain Injury (TBI) Models (e.g., Controlled Cortical Impact, Closed Head Injury)
The neuroprotective and neurorestorative properties of this compound have been assessed in various models of traumatic brain injury. In a rat model of moderate closed head injury, daily administration of this compound for 10 days, starting 4 hours after the injury, resulted in significant long-term functional and histological improvements. henryford.com Treated rats showed enhanced cognitive and sensorimotor functional recovery up to 3 months post-injury. henryford.com Histological analysis revealed attenuated neuronal loss in the hippocampus, reduced axonal damage, and an increased number of neuroblasts and mature neurons in the dentate gyrus. henryford.com
In a study utilizing a closed head impact model in rats to induce mild TBI, this compound treatment was found to reduce astrogliosis and axonal injury. It also promoted neurogenesis, which may contribute to the observed improvements in functional recovery.
| TBI Model | Key Functional Outcomes with this compound | Key Histological Outcomes with this compound |
|---|---|---|
| Moderate Closed Head Injury | Improved long-term cognitive and sensorimotor function. henryford.com | Attenuated neuronal loss, reduced axonal damage, increased neurogenesis. henryford.com |
| Mild Closed Head Injury (Closed Head Impact) | Improved functional recovery. | Reduced astrogliosis, reduced axonal injury, promoted neurogenesis. |
Spinal Cord Injury (SCI) Models
The therapeutic potential of this compound has also been explored in models of spinal cord injury. In a rabbit model of spinal cord ischemia/reperfusion injury, this compound treatment was associated with improved neurological outcomes. nih.gov The beneficial effects were linked to anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. nih.gov Specifically, this compound reduced the activities of myeloperoxidase and xanthine oxidase, decreased levels of malondialdehyde and caspase-3, and increased catalase levels. nih.gov
In a rat model of cervical spinal cord hemi-section, this compound treatment led to functional improvement of the diaphragmatic muscle, as measured by electromyography. researchgate.net Histopathological assessment showed improved neuronal viability and reduced astrogliosis at the injury site. researchgate.net Furthermore, in rats with SCI, pre-treatment with this compound was found to reduce spinal cord water content and the number of injured neurons. nih.gov
| SCI Model | Key Findings with this compound Treatment | Reported Mechanisms of Action |
|---|---|---|
| Ischemia/Reperfusion Injury (Rabbit) | Improved neurological outcomes, improved histopathological and ultrastructural outcomes. nih.gov | Anti-inflammatory, antioxidant, and anti-apoptotic effects. nih.gov |
| Cervical Hemi-section (Rat) | Functional improvement of diaphragmatic muscle, improved neuronal viability, reduced astrogliosis. researchgate.net | Protection and regeneration of anterior horn motor neurons. researchgate.net |
| General SCI (Rat) | Reduced spinal cord water content, reduced number of injured neurons. nih.gov | Not specified. nih.gov |
Peripheral Nerve Injury (PNI) Models (e.g., Sciatic Nerve Crush)
The effects of this compound on peripheral nerve regeneration have been investigated using models such as the sciatic nerve crush injury in rats. In this model, this compound has been shown to improve both sensory and motor function recovery.
Epilepsy and Seizure Models (e.g., Pilocarpine-Induced Seizures)
In a pilocarpine-induced seizure model in animals, administration of this compound was found to decrease hippocampal neuronal death following a seizure. This neuroprotective effect was associated with an increase in brain-derived neurotrophic factor (BDNF).
Models of Systemic Insults Affecting Brain Function (e.g., Diabetic Neuropathy, Liver Damage, Toxicant Exposure, Heat Stress)
This compound has been studied in models where systemic conditions lead to neurological complications. In rodent models of diabetic neuropathy, this compound treatment has been shown to improve the condition.
The impact of this compound on brain injury secondary to liver damage has also been explored. In a mouse model of non-viral liver damage, this compound treatment was able to maintain a normal level of cortical neurons and induced an increase in the area occupied by newly formed cells.
In a rat model of heat stroke, pretreatment with this compound was found to significantly attenuate oxidative stress, breakdown of the blood-brain barrier, and brain edema, while also improving cerebral blood flow.
Methodological Approaches in Preclinical this compound Research
Histopathological and morphometric analyses are fundamental in preclinical this compound research to quantitatively assess the structural changes in the brain following injury and treatment. These techniques provide tangible evidence of this compound's effects at a cellular and tissue level, forming a crucial link between molecular mechanisms and functional outcomes.
A primary method to evaluate the neuroprotective effects of this compound in preclinical models is the direct quantification of neuronal survival and the assessment of cell death. These analyses provide direct evidence of a compound's ability to mitigate neuronal loss in response to pathological insults like ischemia, trauma, or neurodegeneration.
Detailed Research Findings: In a rat model of moderate closed head injury (CHI), histopathological analysis revealed that this compound treatment significantly decreased neuronal loss in the dentate gyrus (DG) and the cornu ammonis 3 (CA3) region of the hippocampus when compared to vehicle-treated controls. nih.govhenryford.com Similarly, in a pilocarpine-induced seizure model, another cause of significant neuronal damage, this compound administration increased the density of live neurons in both the CA1 and CA3 hippocampal regions. researchgate.netfrontiersin.org
The neuroprotective properties of this compound also extend to models of neurodegenerative diseases. In transgenic mouse models of Parkinson's disease, this compound treatment enhanced the survival of grafted neural stem cells (NSCs). nih.gov This was associated with a reduction in apoptotic cell death within the grafts. nih.gov Likewise, in models of Alzheimer's disease, this compound promoted the preservation of synaptic terminals and reduced the proportion of neurons undergoing apoptosis. nih.gov
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurological disorders. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method used to detect apoptotic cells. Studies have shown that this compound treatment significantly reduces the number of TUNEL-positive cells in the ischemic boundary zone after stroke and in grafted neural stem cells in neurodegenerative models. nih.govnih.gov Another marker for apoptosis, cleaved caspase-3, was also significantly decreased in the hippocampus of seizure-induced animals treated with this compound. frontiersin.org
Table 1: Effects of this compound on Neuronal Survival in Preclinical Models
| Experimental Model | Brain Region | Method of Analysis | Key Finding |
|---|---|---|---|
| Moderate Closed Head Injury (Rat) | Hippocampus (DG, CA3) | Neuronal Cell Count | Decreased neuronal loss nih.govhenryford.com |
| Pilocarpine-Induced Seizure (Rat) | Hippocampus (CA1, CA3) | NeuN Staining | Increased density of live neurons researchgate.netfrontiersin.org |
| Parkinson's Disease (α-synuclein tg Mouse) | N/A (Grafted Cells) | Stereology (BrdU+) | Enhanced survival of grafted NSCs nih.gov |
| Stroke (Rat) | Ischemic Boundary | TUNEL Assay | ~50% reduction in apoptotic cells nih.gov |
Investigating the effects of this compound on synaptic and dendritic structures is crucial for understanding its role in neurorestoration and cognitive enhancement. Methodologies such as Golgi-Cox staining followed by Sholl analysis allow for detailed three-dimensional reconstruction and quantification of dendritic trees, including their length, branching complexity, and the density of dendritic spines, which are the primary sites of excitatory synapses.
Detailed Research Findings: Preclinical studies have consistently demonstrated this compound's ability to ameliorate synaptic and dendritic pathology. nih.gov In a rat model of schizophrenia, this compound treatment reversed the reduction in dendritic length observed in the medium spiny neurons of the nucleus accumbens. nih.gov Similarly, in aged, spontaneously hypertensive rats, a model for vascular dementia, long-term this compound treatment led to an increase in both the dendritic length and dendritic spine density of pyramidal neurons in the CA1 region of the hippocampus and in the prefrontal cortex. nih.gov
In models of Alzheimer's disease, neuropathological examination of transgenic mice showed that this compound promoted synaptic regeneration. nih.gov This restorative effect on neuronal connectivity is believed to contribute to the observed improvements in behavioral performance. nih.gov Following motor cortex lesions induced by kainic acid in rats, this compound administration was associated with increased dendritic intersections and dendritic spine density on motoneurons. researchgate.net These morphological changes suggest that this compound may promote plastic changes that underlie functional motor recovery. researchgate.net The integrity of dendrites in the striatum region is also protected by this compound treatment in models of traumatic brain injury. nih.gov
Table 2: this compound's Impact on Dendritic Morphology and Synaptic Density
| Experimental Model | Brain Region | Method of Analysis | Key Finding |
|---|---|---|---|
| Schizophrenia (nVHL Rat) | Nucleus Accumbens | Golgi-Cox Stain | Ameliorated dendritic length hypotrophy nih.gov |
| Vascular Dementia (Aged SH Rat) | Hippocampus (CA1), Prefrontal Cortex | Golgi-Cox Stain, Sholl Analysis | Increased dendritic length and spine density nih.gov |
| Alzheimer's Disease (APP tg Mouse) | Hippocampus | Neuropathological Examination | Promoted synaptic regeneration nih.govThis compound.com |
In preclinical stroke and traumatic brain injury (TBI) research, the quantification of infarct volume and cerebral edema are critical endpoints for evaluating the efficacy of a neuroprotective agent. Infarct volume is typically measured using histological staining techniques, such as 2,3,5-triphenyltetrazolium chloride (TTC) staining on brain slices, while brain edema is often assessed by measuring brain water content.
Detailed Research Findings: Numerous experimental studies in stroke models have shown that this compound can significantly reduce the volume of the resulting infarction. nih.govnih.gov In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), both intravenous and intranasal administration of this compound reduced the infarct volume measured 72 hours after the event. researchgate.net This effect has been observed to be dose-dependent in some studies. researchgate.netThis compound.com
Beyond reducing the primary lesion size, this compound also demonstrates efficacy in mitigating secondary injury processes like brain edema. Following TBI in rats, early administration of this compound was found to attenuate brain edema formation. nih.gov This reduction in edema was associated with a decrease in the permeability of the blood-brain and blood-cerebrospinal fluid barriers. nih.gov
Table 3: Preclinical Efficacy of this compound on Infarct Volume and Edema
| Experimental Model | Pathological Endpoint | Method of Analysis | Key Finding |
|---|---|---|---|
| Focal Cerebral Ischemia (Rat MCAO) | Infarct Volume | Histological Measurement | Significant reduction in brain damage researchgate.net |
| Experimental Ischemic Stroke | Infarct Volume | N/A | Reduction in infarction volume nih.gov |
| Traumatic Brain Injury (Rat) | Brain Edema | Brain Water Content | Attenuated edema formation nih.gov |
Neuroinflammation, characterized by the activation of microglia and astrocytes (astrogliosis), is a key component of the pathological cascade in many neurological disorders. Quantifying this response is essential for evaluating anti-inflammatory therapeutic strategies. This is typically achieved through immunohistochemistry using specific markers, such as ionized calcium-binding adapter molecule 1 (Iba-1) for microglia and glial fibrillary acidic protein (GFAP) for reactive astrocytes, followed by cell counting or densitometric analysis.
Detailed Research Findings: Preclinical studies indicate that this compound can modulate the inflammatory response by reducing glial activation. alzdiscovery.orgnih.gov In a rat model of mild TBI, this compound treatment significantly reduced astrogliosis in various brain regions. nih.gov Similarly, in a model of acute ischemic stroke, an increased expression of GFAP in astrocytes was observed in the ischemic group, which was ameliorated by this compound administration. ekb.eg
This compound's effects on microglia, the resident immune cells of the brain, have also been investigated. In vitro studies using rat primary microglial cell cultures showed that this compound downregulated microglial activation following treatment with lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov In a seizure model, which is known to induce strong glial activation, this compound treatment decreased the density of both activated microglia and astrocytes in the hippocampus. frontiersin.org This reduction in neuroinflammation is considered a potential mechanism of this compound's neuroprotective action. nih.gov
Table 4: Modulation of Glial Activation by this compound
| Experimental Model | Cell Type | Marker | Key Finding |
|---|---|---|---|
| Mild Traumatic Brain Injury (Rat) | Astrocytes | GFAP | Reduced astrogliosis nih.gov |
| Acute Ischemic Stroke (Rat) | Astrocytes | GFAP | Decreased GFAP immune-expression ekb.eg |
| Pilocarpine-Induced Seizure (Rat) | Microglia, Astrocytes | Iba-1, GFAP | Decreased density of activated glial cells frontiersin.org |
Assessing the integrity of axons and the status of their myelin sheaths is vital in preclinical models of TBI, stroke, and demyelinating diseases like multiple sclerosis. Methodologies include immunohistochemical staining for proteins like amyloid precursor protein (APP), which accumulates in damaged axons, and specific myelin proteins (e.g., myelin basic protein) to evaluate demyelination and remyelination.
Detailed Research Findings: In preclinical models of traumatic brain injury, this compound has been shown to protect axonal integrity. In rats subjected to moderate CHI, treatment attenuated the accumulation of amyloid precursor protein, a marker of axonal damage, in various brain regions. nih.govhenryford.com A similar reduction in axonal damage was observed in a mild TBI model, where the therapeutic effects of this compound were correlated with improved functional outcomes. nih.gov
The potential of this compound to influence myelination processes has also been explored. In an experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis, this compound treatment resulted in a higher density of myelin in the optical nerves, cervical spinal cord, and medulla compared to untreated animals. nih.gov These findings suggest that this compound may support the processes of oligodendrogenesis and subsequent remyelination of axonal fibers, which is a necessary step for functional recovery after demyelinating injuries. This compound.com
Table 5: this compound's Effects on Axonal Integrity and Myelination
| Experimental Model | Area of Assessment | Method/Marker | Key Finding |
|---|---|---|---|
| Moderate Closed Head Injury (Rat) | Various Brain Regions | Amyloid Precursor Protein (APP) Staining | Attenuated APP accumulation and axonal damage nih.govhenryford.com |
| Mild Traumatic Brain Injury (Rat) | Various Brain Regions | Axonal Damage Analysis | Significantly reduced axonal damage nih.gov |
Histopathological and Morphometric Analysis
Blood-Brain Barrier Structural Integrity Markers
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The integrity of the BBB is paramount for maintaining brain homeostasis. In preclinical models of neurological injury, such as stroke and traumatic brain injury (TBI), the BBB is often compromised. This compound has been investigated for its potential to protect and restore the structural integrity of the BBB.
Key structural components of the BBB are tight junction proteins, which seal the space between adjacent endothelial cells. These include proteins such as Zonula occludens-1 (ZO-1), occludin, and various claudins, particularly claudin-5. nih.govresearchgate.netmdpi.com Preclinical studies have demonstrated that under pathological conditions like cerebral ischemia, the expression of these tight junction proteins is significantly reduced, leading to increased BBB permeability. nih.govnih.gov
In an in-vitro model using human cerebral endothelial cells, tissue plasminogen activator (tPA) and fibrin were shown to substantially impair barrier function, increasing permeability. This was accompanied by a significant reduction in the tight junction proteins ZO-1, occludin, and claudin-5. nih.gov Treatment with this compound, however, was found to significantly reverse this effect, elevating the levels of these crucial tight junction proteins and thereby improving the integrity of the endothelial cell barrier. nih.govThis compound.com.ua Similarly, in a mouse model of TBI, this compound administration was shown to upregulate the expression of ZO-1, which contributed to alleviating BBB permeability and reducing brain edema. scielo.brnih.govnih.gov
The table below summarizes the effect of this compound on key BBB structural integrity markers in preclinical models.
| Marker | Experimental Model | Effect of this compound | Reference |
| ZO-1 | In-vitro endothelial cell permeability assay | Increased expression | nih.govThis compound.com.ua |
| Traumatic Brain Injury (mouse model) | Upregulated expression | scielo.brnih.gov | |
| Occludin | In-vitro endothelial cell permeability assay | Increased expression | nih.govThis compound.com.ua |
| Claudin-5 | In-vitro endothelial cell permeability assay | Increased expression | nih.govThis compound.com.ua |
Biochemical and Molecular Analysis
This compound is a neuropeptide preparation that is suggested to mimic the actions of endogenous neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation. nih.govportico.org Preclinical research has focused on quantifying the effect of this compound on the levels and expression of various neurotrophic factors, particularly in models of neurological disorders.
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuroplasticity, neuronal survival, and cognitive function. parkinsons.org.uk In vitro studies using Neuro-2A cells subjected to oxidative stress demonstrated that this compound significantly upregulated the expression of the BDNF gene. nih.gov This suggests that this compound may exert its neuroprotective effects by stimulating host cells to increase their own production of neurotrophic factors. nih.gov Animal models have also shown that this compound can increase BDNF levels. nih.gov
Other neurotrophic factors are also modulated by this compound. For instance, it has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), Insulin-like Growth Factor 1 (IGF-1), and Nerve Growth Factor (NGF). researchgate.net Furthermore, this compound has been found to contain fragments of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Ciliary Neurotrophic Factor (CNTF), which can stimulate neurotrophic signaling pathways. This compound.com
The table below provides a summary of the observed effects of this compound on various neurotrophic factors in preclinical studies.
| Neurotrophic Factor | Experimental Model | Observed Effect | Reference |
| BDNF | Oxidative stress in Neuro-2A cells | Upregulated gene expression | nih.gov |
| Parkinson's disease rat model | Increased serum levels | nih.gov | |
| VEGF | Preclinical models | Upregulated expression | researchgate.net |
| IGF-1 | Preclinical models | Upregulated expression | researchgate.net |
| NGF | Preclinical models | Upregulated expression | researchgate.net |
| GDNF | In vitro analysis | Presence of active fragments | This compound.com |
| CNTF | In vitro analysis | Presence of active fragments | This compound.com |
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological feature in many neurodegenerative diseases and acute brain injuries. mdpi.commdpi.com Preclinical studies have investigated the potential of this compound to mitigate oxidative damage by analyzing various markers.
Lipid peroxidation is a major indicator of oxidative stress, where free radicals attack lipids, leading to cellular damage. mdpi.com Malondialdehyde (MDA) is a prominent and well-studied marker of lipid peroxidation. mdpi.commdpi.com In a rat model of Parkinson's disease induced by reserpine, a significant increase in MDA levels in the midbrain was observed. Treatment with this compound was shown to ameliorate this increase. nih.gov Another study using 3-nitropropionic acid to induce oxidative stress in rats found that this compound administration led to decreased levels of lipid peroxidation in the cortex, hemispheres, and cerebellum/medulla oblongata. researchgate.net
In addition to reducing markers of lipid damage, this compound has been shown to influence the levels of endogenous antioxidants. Glutathione (GSH) is a critical intracellular antioxidant. In the reserpine-induced Parkinson's model, this compound treatment improved the decreased levels of GSH. nih.gov Furthermore, this compound has demonstrated an ability to inhibit the formation of free radicals. nih.gov
The following table summarizes the effects of this compound on key oxidative stress markers in preclinical research.
| Oxidative Stress Marker | Experimental Model | Effect of this compound | Reference |
| Lipid Peroxidation (MDA) | Reserpine-induced Parkinson's (rat) | Decreased levels | nih.gov |
| 3-nitropropionic acid-induced oxidative stress (rat) | Decreased levels | researchgate.net | |
| Glutathione (GSH) | Reserpine-induced Parkinson's (rat) | Increased levels | nih.gov |
| Free Radical Formation | In vitro studies | Inhibition | nih.gov |
Neuroinflammation is a critical component in the pathophysiology of various acute and chronic neurological disorders. nih.govnih.govresearchgate.net this compound has been investigated for its anti-inflammatory properties in several preclinical models, with studies focusing on its effects on pro-inflammatory and anti-inflammatory cytokines.
In experimental models of stroke and neuroinflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govnih.govresearchgate.net For instance, in a mouse model of focal cerebral ischemia, this compound treatment significantly suppressed the gene expression of TNF-α and IL-1β in the ischemic cortex. nih.govresearchgate.net Similarly, in a traumatic brain injury model, this compound administration led to a significant decrease in the levels of TNF-α, IL-1β, and IL-6. nih.govnih.gov An in-vitro study also demonstrated that this compound could reduce the release of TNF-α in microglial cells following an inflammatory stimulus. nih.gov
Conversely, this compound has been observed to promote an anti-inflammatory phenotype. In the focal cerebral ischemia model, it promoted the gene expression of anti-inflammatory factors like Interleukin-10 (IL-10) and Arginase 1. nih.govresearchgate.net This suggests that this compound may facilitate a shift in the microglial activation state from a pro-inflammatory to an anti-inflammatory and tissue-reparative phenotype. nih.gov
The table below details the effects of this compound on various inflammatory mediators as observed in preclinical studies.
| Inflammatory Mediator | Experimental Model | Effect of this compound | Reference |
| TNF-α | Focal Cerebral Ischemia (mouse) | Decreased expression | nih.govresearchgate.net |
| Traumatic Brain Injury (mouse) | Decreased levels | nih.govnih.gov | |
| Forebrain Ischemia-Reperfusion (mouse) | Decreased levels | nih.govresearchgate.net | |
| IL-1β | Focal Cerebral Ischemia (mouse) | Decreased expression | nih.govresearchgate.net |
| Traumatic Brain Injury (mouse) | Decreased levels | nih.govnih.gov | |
| IL-6 | Traumatic Brain Injury (mouse) | Decreased levels | nih.govnih.gov |
| Forebrain Ischemia-Reperfusion (mouse) | Decreased levels | nih.govresearchgate.net | |
| IL-10 | Focal Cerebral Ischemia (mouse) | Increased expression | nih.gov |
| Arginase 1 | Focal Cerebral Ischemia (mouse) | Increased expression | nih.govresearchgate.net |
Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of multicellular organisms. However, excessive apoptosis contributes to neuronal loss in various neurological conditions. nih.govnih.govresearchgate.netnih.govresearchgate.net Preclinical research has extensively investigated the anti-apoptotic effects of this compound by examining key molecular markers of this pathway.
The caspase family of proteases plays a central role in the execution of apoptosis, with caspase-3 being a key effector. nih.govnih.gov In a rat model of cortical infarction, this compound markedly inhibited the expression of cleaved caspase-3 in the ipsilateral thalamus. nih.gov Similarly, in a mouse model of traumatic brain injury, this compound treatment significantly decreased the expression levels of caspase-3. scielo.brnih.gov
The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, and the ratio between these is critical in determining cell fate. nih.gov Multiple studies have shown that this compound can favorably modulate this ratio. In the TBI model, this compound decreased the expression of the pro-apoptotic protein Bax while significantly increasing the expression of the anti-apoptotic protein Bcl-2. scielo.brnih.gov This shift towards a pro-survival balance was also observed in the cortical infarction model, where this compound downregulated Bax and upregulated Bcl-2. nih.gov
The table below summarizes the influence of this compound on key apoptotic markers in preclinical studies.
| Apoptotic Marker | Experimental Model | Effect of this compound | Reference |
| Caspase-3 | Cortical Infarction (rat) | Decreased expression | nih.gov |
| Traumatic Brain Injury (mouse) | Decreased expression | scielo.brnih.gov | |
| Bax (Pro-apoptotic) | Traumatic Brain Injury (mouse) | Decreased expression | scielo.brnih.gov |
| Cortical Infarction (rat) | Upregulation inhibited | nih.gov | |
| Bcl-2 (Anti-apoptotic) | Traumatic Brain Injury (mouse) | Increased expression | scielo.brnih.gov |
| Cortical Infarction (rat) | Downregulation inhibited | nih.gov |
Alterations in neurotransmitter systems are a hallmark of many neurological and psychiatric disorders. Preclinical studies have explored the effects of this compound on the levels of key monoamine neurotransmitters, suggesting a potential role in modulating neurochemical balance.
In a rat model of Parkinson's disease induced by reserpine, which depletes monoamines, a significant decrease in the striatal levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) was observed. nih.gov Treatment with this compound was found to ameliorate this reduction, improving the levels of all three neurotransmitters. nih.gov The effect on dopamine is supported by other studies which reported that this compound restored dopaminergic content in different experimental models of Parkinson's disease. nih.gov
Bioinformatic analysis of this compound's peptide composition suggests that its effects may be due to the stabilization of endorphinergic and dopaminergic neurotransmission, without directly affecting serotonergic, adrenergic, or GABAergic systems. semanticscholar.org However, experimental data indicates a broader influence. For example, this compound has been reported to increase hippocampal 5-HT in rats with diabetes-induced memory impairment. nih.gov
The table below outlines the observed effects of this compound on major neurotransmitters in preclinical models.
| Neurotransmitter | Experimental Model | Observed Effect | Reference |
| Dopamine (DA) | Reserpine-induced Parkinson's (rat) | Increased levels | nih.gov |
| Norepinephrine (NE) | Reserpine-induced Parkinson's (rat) | Increased levels | nih.gov |
| Serotonin (5-HT) | Reserpine-induced Parkinson's (rat) | Increased levels | nih.gov |
| Diabetes-induced memory impairment (rat) | Increased hippocampal levels | nih.gov |
Protein Expression (e.g., Western Blot, Immunofluorescence)
In preclinical investigations of this compound, the analysis of protein expression is a critical component in elucidating its mechanisms of action. Techniques such as Western Blot and immunofluorescence are frequently employed to quantify changes in protein levels in response to this compound treatment in various models of neurological disorders.
Western Blot analysis has been instrumental in demonstrating the effects of this compound on apoptotic pathways. For instance, in a model of traumatic brain injury (TBI), treatment with this compound led to a significant decrease in the expression of the pro-apoptotic proteins caspase-3 and Bax, while concurrently increasing the levels of the anti-apoptotic protein Bcl-2 nih.gov. This modulation of apoptosis-related proteins suggests a neuroprotective role for this compound.
Furthermore, Western Blotting has been used to assess the impact of this compound on the integrity of the blood-brain barrier and neuroinflammation. In TBI models, this compound administration has been shown to upregulate the expression of the tight junction protein Zonula occludens-1 (ZO-1) nih.gov. Additionally, it has been observed to decrease the levels of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), key mediators of the inflammatory response nih.gov. In a mouse model of schizophrenia, this compound's effects on inflammatory markers were evaluated, with Western blot being used to assess NLRP3 and IL-1β levels nih.gov.
Another key finding from Western Blot analysis is the enhancement of synaptogenic proteins. In a study on senescent rats, this compound treatment was found to attenuate the age-related decrease in the expression of the leucine-rich repeat transmembrane 4 (LRRTM4) protein in the hippocampus, a protein with strong synaptogenic activity nih.gov. This compound has also been shown to stimulate the PI3K/AKT signaling pathway, a crucial component of neurotrophic regulatory pathways, as evidenced by the activation of AKT kinase in Western blot analyses This compound.com.
Immunofluorescence techniques have complemented these findings by providing spatial information about protein expression. For example, immunostaining has been used to analyze amyloid precursor protein (APP) levels and astrogliosis in various brain regions of rats subjected to mild TBI. Treatment with this compound was found to reduce APP levels and astrogliosis in the corpus callosum, cortex, and hippocampal regions nih.gov.
The table below summarizes key proteins analyzed by Western Blot in preclinical this compound research:
| Protein | Biological Process | Model | Effect of this compound |
| Caspase-3 | Apoptosis | Traumatic Brain Injury | Decrease nih.gov |
| Bax | Apoptosis | Traumatic Brain Injury | Decrease nih.gov |
| Bcl-2 | Apoptosis | Traumatic Brain Injury | Increase nih.gov |
| ZO-1 | Blood-Brain Barrier Integrity | Traumatic Brain Injury | Increase nih.gov |
| TLR2 | Neuroinflammation | Traumatic Brain Injury | Decrease nih.gov |
| TLR4 | Neuroinflammation | Traumatic Brain Injury | Decrease nih.gov |
| LRRTM4 | Synaptogenesis | Aging | Increase nih.gov |
| pAKT | Neurotrophic Signaling | Not Specified | Increase This compound.com |
Gene Expression Analysis (e.g., RT-PCR, mRNA Modulation)
The examination of gene expression provides further insight into the molecular mechanisms underlying the therapeutic effects of this compound. Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) are utilized to quantify changes in messenger RNA (mRNA) levels, reflecting the modulation of gene activity.
In a rat model of transient middle cerebral artery occlusion (tMCAO), quantitative RT-PCR was employed to assess the impact of this compound on neuroinflammation. The results indicated that this compound administration decreased the gene expression of pro-inflammatory factors, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) nih.gov. Conversely, the expression of anti-inflammatory genes such as CD206, Arginase 1, and IL-10 was promoted nih.gov.
This compound has also been shown to modulate the mRNA expression of key signaling pathways involved in neurogenesis and brain repair. For example, it has been demonstrated to increase the mRNA levels of Sonic Hedgehog (Shh) and its receptors, 'Patched' (Ptch) and 'Smoothened' (Smo) This compound.com. The Shh signaling pathway is recognized for its role in post-stroke brain repair and functional recovery This compound.com.
The table below presents a summary of genes analyzed by RT-PCR in preclinical studies of this compound:
| Gene | Function | Model | Effect of this compound |
| TNF-α | Pro-inflammatory cytokine | Ischemic Stroke, Neuroinflammation | Decrease nih.gov |
| IL-1β | Pro-inflammatory cytokine | Ischemic Stroke, Neuroinflammation | Decrease nih.gov |
| COX-2 | Pro-inflammatory enzyme | Ischemic Stroke, Neuroinflammation | Decrease nih.gov |
| iNOS | Pro-inflammatory enzyme | Ischemic Stroke, Neuroinflammation | Decrease nih.gov |
| CD206 | Anti-inflammatory marker | Ischemic Stroke, Neuroinflammation | Increase nih.gov |
| Arginase 1 | Anti-inflammatory enzyme | Ischemic Stroke, Neuroinflammation | Increase nih.gov |
| IL-10 | Anti-inflammatory cytokine | Ischemic Stroke, Neuroinflammation | Increase nih.gov |
| Shh | Neurogenesis and Brain Repair | Not Specified | Increase This compound.com |
| Ptch | Shh Receptor | Not Specified | Increase This compound.com |
| Smo | Shh Receptor | Not Specified | Increase This compound.com |
Animal Behavioral and Functional Outcome Assessments
The evaluation of behavioral and functional outcomes in animal models is a cornerstone of preclinical research on this compound, providing crucial evidence of its therapeutic potential. A battery of standardized tests is used to assess sensorimotor function, cognitive performance, and affective behaviors.
Sensorimotor Function Tests
Sensorimotor deficits are a common consequence of various neurological insults. Tests designed to evaluate balance, coordination, and motor skills are therefore essential in preclinical studies.
The Rotarod test is frequently used to assess motor coordination and balance. In a study on a rat model of focal cerebral ischemia, the Rotarod test was employed to evaluate long-term functional recovery, with this compound treatment showing neuroprotective effects nih.gov. Similarly, in a mouse model of forebrain ischemic-reperfusion injury, the Rotarod test was utilized to measure neurological functional recovery nih.gov.
The acoustic startle response and its pre-pulse inhibition can provide information on sensorimotor gating. In a study of senescent rats, this test was used to measure sensorimotor functions, where age-related impairments in the habituation of the acoustic startle response were observed nih.gov.
Cognitive Performance Tests (e.g., Learning, Memory)
Cognitive impairment is a significant feature of many neurological and neurodegenerative diseases. A variety of behavioral paradigms are used to assess different aspects of learning and memory in animal models.
The Morris water maze (MWM) is a widely used test for spatial learning and memory. In a rat model of mild TBI, this compound treatment significantly improved long-term spatial learning and memory in the MWM test nih.gov.
The Barnes maze test is another tool for evaluating spatial learning and memory. It was used to test these cognitive functions in senescent rats, where this compound treatment attenuated age-related impairments nih.gov.
Non-spatial memory can be assessed using tasks such as the social odor-based novelty recognition task . In the same mild TBI rat model, this compound also improved performance in this task, indicating an enhancement of nonspatial recognition memory nih.gov.
The Lashley III Maze is utilized to evaluate spatial memory. In a ketamine-induced mouse model of schizophrenia, this compound administration was shown to enhance spatial learning and memory as assessed by this maze nih.gov.
The following table summarizes the cognitive performance tests used in preclinical this compound research:
| Test | Cognitive Domain Assessed | Animal Model |
| Morris Water Maze | Spatial Learning and Memory | Mild Traumatic Brain Injury (Rat) nih.gov |
| Barnes Maze | Spatial Learning and Memory | Aging (Rat) nih.gov |
| Social Odor Recognition | Non-spatial Recognition Memory | Mild Traumatic Brain Injury (Rat) nih.gov |
| Lashley III Maze | Spatial Learning and Memory | Schizophrenia (Mouse) nih.gov |
Affective and Anxiety-Related Behavior Assessment
Changes in emotional state, such as increased anxiety and depression-like behaviors, are often co-morbid with neurological disorders. Standardized behavioral tests are used to assess these affective states in animal models.
The open-field test is a common method to evaluate locomotor activity and anxiety-like behavior. In a mouse model of forebrain ischemic-reperfusion injury, this test was used to compare activity and anxiety levels between different experimental groups nih.gov. It was also used in a mouse model of schizophrenia, where this compound administration significantly reduced anxiety-like behaviors and improved locomotor activity nih.gov.
The tail suspension test is used to assess depression-like behavior. In the aforementioned schizophrenia model, this compound was found to decrease immobility time in this test, suggesting an antidepressant-like effect nih.gov.
The elevated plus-maze is another widely used paradigm for assessing anxiety-related behavior. In a rat model of autism, this compound treatment prevented a decrease in the percentage of open arm entries and the time spent in the open arms, indicating an anxiolytic effect researchgate.net.
Neurological Deficit Scoring Systems
In a mouse model of TBI, a neurological grading system was used to evaluate the severity of brain injury. This system assessed spontaneous activities, movement symmetry, forelimb outstretching, body proprioception, response to vibrissae touch, and climbing. This compound treatment was shown to significantly increase neurological scores, indicating improved neurological function nih.gov.
The Longa test is another scoring system used, particularly in rodent models of focal cerebral ischemia, to assess neurological deficits. The neuroprotective effects of this compound were evaluated using this test in a rat model of tMCAO nih.gov.
The principles of these preclinical scoring systems are analogous to clinical scales used in humans, such as the National Institutes of Health Stroke Scale (NIHSS) and the modified Rankin Scale (mRS) , which are used to quantify stroke-induced impairment and disability nih.govclinicaltrials.gov.
Neuroimaging Techniques in Animal Models (e.g., Optical Coherence Tomography Microscopy)
The investigation of this compound's effects in preclinical animal models has utilized various methodologies to assess its impact on brain structure and function. While advanced in vivo neuroimaging techniques are increasingly employed in neuroscience research, their specific application in preclinical this compound studies is not extensively documented in publicly available research. Techniques such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for examining brain anatomy, metabolism, and receptor binding in animal models of neurological disorders. However, detailed studies reporting their use to evaluate the therapeutic effects of this compound are limited.
One area where microscopic imaging has provided valuable insights is in the assessment of neuronal structure following injury. Laser scanning confocal microscopy, for instance, has been used to examine the neuroprotective effects of this compound in a mouse model of excitotoxicity induced by kainic acid. This technique allows for high-resolution imaging of individual neurons and their processes, providing a qualitative and quantitative measure of neuronal damage and preservation.
In a study investigating excitotoxicity, pretreatment with this compound demonstrated a significant protective effect against neuronal lesions induced by kainic acid in mice. nih.gov Assessment of neuronal structure using laser scanning confocal microscopy revealed that this compound helped to preserve the integrity of neurons that would otherwise be damaged by the excitotoxic insult. nih.gov
Furthermore, while not a direct in vivo imaging technique, neuropathological examinations in transgenic animal models of Alzheimer's disease have provided complementary data on this compound's effects on brain pathology. In a study using a transgenic mouse model expressing mutant human amyloid precursor protein, neuropathological analysis showed that this compound treatment promoted synaptic regeneration. nih.gov Specifically, the study reported a reduction in amyloid-beta (Aβ) burden, a hallmark of Alzheimer's disease, in both young and older transgenic mice treated with this compound. nih.gov
There is a notable lack of published research specifically employing Optical Coherence Tomography (OCT) Microscopy in preclinical studies of this compound. OCT is a non-invasive imaging technique that can provide high-resolution, cross-sectional images of biological tissues in real-time. Its application in animal models of neurological diseases is an emerging field, offering the potential to visualize changes in brain tissue microstructure and vasculature. However, its specific use to evaluate the effects of this compound has not been detailed in the available scientific literature.
The following table summarizes the key findings from a preclinical study that utilized microscopic imaging to assess the neuroprotective effects of this compound.
| Animal Model | Imaging/Analysis Technique | Key Findings with this compound Treatment | Reference |
|---|---|---|---|
| Mouse Model of Kainic Acid-Induced Excitotoxicity | Laser Scanning Confocal Microscopy | Demonstrated significant protection of neuronal structure against kainic acid-induced lesions in mice pretreated with this compound. | nih.gov |
| Transgenic Mouse Model of Alzheimer's Disease (mutant human APP) | Neuropathological Examination (including assessment of synaptic density and amyloid burden) | Promoted synaptic regeneration and reduced amyloid-beta burden by 43% in the young group and 27% in the older group. | nih.gov |
Theoretical Neurobiological Applications Based on Preclinical Evidence
Potential Role in Neurodegenerative Processes
Preclinical research points towards a potential role for Cerebrolysin in counteracting the pathological cascades of neurodegenerative diseases. By targeting mechanisms like excitotoxicity, free radical formation, and microglial activation, it has shown promise in various disease models. ahajournals.org
Preservation of Neuronal Populations in Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease (AD), this compound has demonstrated neuroprotective effects associated with the preservation of neuronal populations and improved synaptic plasticity. nih.govalzdiscovery.org Neuropathological examinations of these models revealed that treatment promoted synaptic regeneration and reduced the proportion of neurons exhibiting DNA fragmentation. nih.gov
One key finding is the reduction of amyloid-beta (Aβ) burden, a hallmark of AD pathology. nih.govalzdiscovery.org In one study, treatment of transgenic mice resulted in a significant decrease in Aβ accumulation. nih.gov These effects are linked to improved behavioral performance in tasks such as the water maze, where treated transgenic mice showed significant amelioration of performance deficits. nih.gov The compound appears to protect neural precursor cells and decrease their rate of apoptosis in amyloid precursor protein (APP) transgenic mice. researchgate.net Furthermore, this compound has been shown to enhance the survival of neural stem cells grafted into the hippocampus of APP transgenic models, suggesting it may serve as a potential adjuvant therapy when combined with cell grafting. researchgate.net
| Model | Key Neuropathological Finding | Behavioral Outcome | Reference |
|---|---|---|---|
| Transgenic Mice (mutant human APP) | Reduced Aβ burden by 43% (younger cohort) and 27% (older cohort) | Significantly ameliorated performance deficits in water maze (younger cohort) | nih.gov |
| Transgenic Mice (mutant human APP) | Promoted synaptic regeneration | Improved performance in learning tasks | nih.gov |
| Transgenic Mice (mutant human APP) | Reduced proportion of neurons with DNA fragmentation (TUNEL method) | N/A | nih.gov |
| APP Transgenic Mice | Enhanced survival of grafted neural stem cells | N/A | researchgate.net |
Neuroprotection in Parkinson's Disease Models
In animal models of Parkinson's disease (PD), this compound has shown potential neuroprotective effects. iomcworld.orgnih.gov Studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD demonstrated that nanodelivery of this compound significantly reduced levels of alpha-synuclein (ASNC) in the cerebrospinal fluid and various brain areas. iomcworld.org This reduction in ASNC, a key protein in PD pathology, was accompanied by a downregulation of neuronal nitric oxide synthase (nNOS) expression in the same brain regions. iomcworld.org
The MPTP model is characterized by a marked decrease in tyrosine hydroxylase (TH) positive cells in the substantia nigra pars compacta and striatum, which this compound treatment appears to mitigate. iomcworld.org Furthermore, in an α-synuclein transgenic mouse model, this compound treatment enhanced the survival of grafted neuronal stem cells (NSCs) and ameliorated behavioral deficits. nih.gov The grafted NSCs in this compound-treated mice showed lower levels of apoptosis markers. nih.gov These findings suggest that this compound may offer neuroprotection by modulating key pathological markers and improving the viability of restorative cell therapies. iomcworld.orgnih.gov
Implications for Cerebrovascular Pathologies
This compound's neuroprotective and neurorestorative properties have been extensively investigated in preclinical models of cerebrovascular pathologies, particularly ischemic stroke. ahajournals.orgnih.gov The compound's multimodal action targets several steps in the pathophysiological cascade that follows an ischemic event. ahajournals.org
Support for Neural Recovery Post-Ischemic Injury
In animal models of ischemic stroke, such as the middle cerebral artery occlusion model, this compound has been shown to reduce infarction volume and improve functional recovery. ahajournals.orgnih.gov Its mechanisms include inhibiting the formation of free radicals, protecting against excitotoxicity, and decreasing neuroinflammation and apoptosis. nih.gov
Studies in mouse models of stroke have demonstrated that early administration of this compound can enhance spontaneous motor recovery. ahajournals.org For instance, daily administration starting 24 hours post-stroke led to the complete recovery of a skilled prehension task by day 8, even without specific training, an effect not seen in saline-treated controls. ahajournals.org This functional improvement occurred without a significant difference in stroke volume, suggesting that this compound promotes neural plasticity rather than solely reducing the initial lesion size. ahajournals.org It has also been shown to improve neurological functional recovery in the subacute stages of stroke in animal models. nih.gov
| Animal Model | Observed Effect | Mechanism/Pathway | Reference |
|---|---|---|---|
| Mouse Focal Cerebral Ischemia | Improved neuronal survival and preserved brain histoarchitecture | Activation of Keap1/Nrf2/antioxidant signaling pathway | nih.gov |
| Mouse Stroke Model | Enhanced spontaneous motor recovery (skilled prehension task) | Promotion of endogenous plasticity | ahajournals.org |
| Transient Dual Carotid Artery Ligation (Mouse) | Improved neurological functional recovery | Reduced TLRs/NF-kB/cytokines, attenuated neuroinflammation | nih.gov |
| Experimental Ischemic Stroke | Reduced infarction volume | Inhibition of free radical formation, protection against excitotoxicity | nih.gov |
Mitigation of Blood-Brain Barrier Disruption in Cerebrovascular Events
The integrity of the blood-brain barrier (BBB) is critical, and its disruption following cerebrovascular events like stroke contributes to secondary brain injury. nih.govThis compound.com Preclinical studies indicate that this compound can mitigate this disruption. nih.govnih.govresearchgate.net In a rat model of whole-body hyperthermia, which induces BBB breakdown, pretreatment with this compound significantly attenuated the increased permeability of the BBB and the blood-cerebrospinal fluid barrier (BCSFB). nih.gov This effect was dose-dependent and resulted in reduced brain edema formation and tissue injury in regions like the hippocampus and thalamus. nih.gov
In-vitro studies using human cerebral endothelial cells have further elucidated these mechanisms. This compound was found to significantly diminish and reverse the impaired endothelial cell permeability caused by tissue plasminogen activator (tPA) and fibrin. nih.govresearchgate.net This was associated with a reduction in proinflammatory and procoagulation proteins and an elevation of tight junction proteins such as zonular 1, occludin, and claudin. nih.gov Similarly, in a mouse model of forebrain ischemia-reperfusion injury, this compound administration reduced total brain water content and BBB permeability, as measured by albumin extravasation. nih.gov
Contributions to Traumatic Brain and Spinal Cord Injury Recovery Mechanisms
Preclinical evidence suggests this compound may contribute to recovery after traumatic injury to the central nervous system by influencing multiple restorative processes. This compound.comresearchgate.net In animal models of traumatic brain injury (TBI), this compound treatment has been associated with improved cognitive recovery and the preservation of axonal integrity. This compound.com For example, in rats with moderate TBI, treatment prevented the injury-induced accumulation of amyloid precursor protein (APP), a marker associated with a heightened risk for dementia development. This compound.com The preservation of axonal integrity in treated animals was highly correlated with functional recovery. This compound.com In vivo studies in rats have also shown a reduction in astrocyte activation and axonal damage, alongside an increase in neurogenesis following experimental brain injury. nih.gov
In the context of spinal cord injury (SCI), this compound has demonstrated neuroprotective effects. researchgate.netresearchgate.netnih.gov In rat models of SCI, it has been shown to reduce spinal cord water content, leakage of plasma proteins, and the number of injured neurons. researchgate.net It also attenuates the breakdown of the blood-spinal cord barrier (BSCB). nih.govnih.gov Furthermore, treatment can preserve spinal cord conduction, as measured by somatosensory evoked potentials, and reduce edema formation and cellular injuries post-injury. researchgate.netnih.gov
Theoretical Benefits for Peripheral Neuropathies and Nerve Regeneration
Preclinical evidence from various animal models suggests a potential role for this compound in the management of peripheral nerve injuries (PNI) and neuropathies. The proposed benefits are centered on its neurotrophic and neuroprotective properties, which may foster an environment conducive to nerve repair and functional recovery. consensus.appconsensus.app Studies have explored its effects in models of both traumatic nerve injury and metabolic neuropathies, such as diabetic peripheral neuropathy (DPN).
In rodent models of sciatic nerve crush injury, this compound administration has been associated with improved outcomes. nih.gov Research indicates that it supports neuronal survival, reduces apoptosis (programmed cell death), and promotes nerve regeneration following an injury. consensus.appresearchgate.net The mechanism is partly attributed to its ability to mimic natural nerve growth factors. consensus.appconsensus.app Furthermore, this compound has been shown to counteract oxidative stress, a significant contributor to nerve damage and impaired healing. consensus.appnih.gov Functional assessments in these models have demonstrated that treatment can lead to the recovery of both motor and sensory functions. consensus.appnih.gov Histopathological analysis has corroborated these functional improvements, showing enhanced nerve fiber regeneration. consensus.appnih.gov
The application of this compound has also been investigated in a mouse model of DPN, one of the most common chronic complications of diabetes mellitus. nih.govsemanticscholar.org In this context, this compound treatment was found to ameliorate the pathological changes and sciatic nerve dysfunction associated with diabetes. nih.gov Anatomical results from these studies showed an increase in the number, diameter, and area of myelinated nerve fibers in the sciatic nerves of treated diabetic mice. nih.govsymbiosisonlinepublishing.com Functionally, the treatment led to dose-dependent improvements in sensory and motor capabilities, as evidenced by behavioral tests assessing body position maintenance and pain sensitivity. nih.gov These findings provide a theoretical basis for its use in ameliorating peripheral nerve dysfunction. nih.gov
Table 1: Preclinical Research on this compound for Peripheral Neuropathies and Nerve Regeneration
| Model System | Type of Neuropathy/Injury | Key Findings | Proposed Mechanism of Action |
| Rat Model | Sciatic Nerve Crush Injury | Improved motor and sensory function; Improved histopathological outcomes. consensus.appnih.gov | Neurotrophic factor support, reduction of oxidative stress, and promotion of neuronal growth. consensus.appnih.gov |
| Mouse Model | Type 2 Diabetic Peripheral Neuropathy (DPN) | Increased number, diameter, and area of myelinated nerve fibers; Improved sciatic nerve function index. nih.gov | Amelioration of pathological changes associated with diabetes; Neurotrophic effects. nih.gov |
| Rat Model | Sciatic Nerve Injury | Significant improvement in behavioral status and histopathological scores. nih.gov | Composed of low-molecular-weight peptides and amino acids with neuroprotective properties. nih.gov |
Exploratory Applications in Other Neurological Dysfunctions (e.g., Seizure-Induced Damage, Toxic Neuropathies)
Beyond peripheral neuropathies, preclinical research has explored the utility of this compound in mitigating neuronal damage resulting from other neurological insults, such as seizures and exposure to neurotoxic substances.
In animal models of epilepsy, such as pilocarpine-induced seizures, this compound has demonstrated neuroprotective effects. nih.govnih.gov Studies have shown that its administration following a seizure can decrease hippocampal neuronal death. nih.govnih.gov This protective effect is linked to an increase in brain-derived neurotrophic factor (BDNF), a key protein in promoting neuron survival and growth. nih.gov The proposed cellular pathway suggests that by increasing BDNF levels, this compound may inhibit caspase-3, a critical enzyme in the apoptotic cascade, and reduce glial activation, which contributes to inflammatory-mediated neuronal damage. researchgate.net
The potential of this compound to counteract toxic neuropathies has also been a subject of investigation. In a rat model of cerebellar toxicity induced by the immunosuppressant drug cyclosporine A, this compound administration prevented the majority of the associated histopathological changes and locomotor behavior deficits. ekb.eg Its protective effects in this context are attributed to its capacity to reduce inflammation, free radical production, and excitotoxicity. ekb.eg Similarly, research on neuropathic pain and spinal cord pathology exacerbated by chronic intoxication with engineered metal nanoparticles has shown that this compound can provide neuroprotection. researchgate.netnih.gov It was found to reduce hyperalgesia, attenuate the breakdown of the blood-spinal cord barrier, and limit cellular damage and inflammation in the spinal cord following nerve lesions and nanoparticle exposure. researchgate.net These findings suggest this compound may help protect nervous system tissue from a range of toxic insults. ekb.egresearchgate.net
Table 2: Exploratory Preclinical Applications of this compound
| Model System | Neurological Dysfunction | Key Findings | Proposed Mechanism of Action |
| Rat Model | Pilocarpine-Induced Seizure | Decreased hippocampal neuronal death. nih.govnih.gov | Increased Brain-Derived Neurotrophic Factor (BDNF) levels, leading to inhibition of caspase-3 and reduced glial activation. nih.govresearchgate.net |
| Rat Model | Cyclosporine A-Induced Cerebellar Toxicity | Prevented most histopathological changes and locomotor deficits. ekb.eg | Reduction of inflammation, free radical production, and excitotoxicity. ekb.eg |
| Rat Model | Neuropathic Pain & Spinal Cord Injury with Nanoparticle Intoxication | Reduced hyperalgesia, attenuated blood-spinal cord barrier disruption, and limited neuronal damage. researchgate.net | Reduction of inflammatory cytokines and enhancement of anti-inflammatory cytokines. ekb.egresearchgate.net |
Future Directions and Unexplored Avenues in Cerebrolysin Research
Deeper Elucidation of Synergistic Actions of its Peptide Components
Cerebrolysin is a preparation containing a mixture of active peptide fragments derived from porcine brain proteins, including components that mimic the activity of endogenous neurotrophic factors. This compound.comnih.gov Its therapeutic efficacy is believed to stem from the synergistic interplay of these various components, which together orchestrate a multimodal effect on the brain. This compound.comresearchgate.net While it is known to contain fragments of neurotrophic factors like brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), ciliary neurotrophic factor (CNTF), and glial cell line-derived neurotrophic factor (GDNF), the precise mechanisms of their synergistic action are not fully understood. nih.govnih.gov
| Research Question | Potential Approach | Desired Outcome |
| How do different peptide fragments in this compound interact? | Proteomic analysis and in vitro co-application studies on neuronal cell cultures. | Identification of key synergistic peptide combinations. |
| What is the combined effect on downstream signaling pathways? | Phosphoproteomics and transcriptomics of cells treated with different peptide combinations. | Mapping of the integrated signaling network modulated by this compound. |
| Can the synergistic effects be replicated with a synthetic mixture? | Synthesis of key identified peptides and testing in preclinical models. | Development of targeted, next-generation neurotrophic therapies. |
Investigation of Novel Molecular Targets and Signaling Networks
Current knowledge indicates that this compound modulates major signaling cascades such as the neurotrophic factor (NTF) and the Sonic hedgehog (Shh) signaling pathways. researchgate.net The BDNF-like activity of this compound is known to stimulate the PI3K/Akt pathway, which is vital for cell growth, proliferation, and differentiation. This compound.comnih.gov However, the full spectrum of its molecular targets is likely much broader.
Future investigations should focus on identifying novel molecular targets and signaling networks. One promising area is the modulation of neuroinflammation. Research has shown that this compound can reduce the activation of microglia, the resident immune cells of the brain, and inhibit pro-inflammatory mediators. nih.gov A recent study has pointed to the CREB/PGC-1α pathway as a potential mechanism for these anti-neuroinflammatory effects. nih.gov Furthermore, there is evidence that this compound may reduce neuroinflammation and apoptosis by activating toll-like receptor pathways. psychogenics.com
Another unexplored avenue is the potential interaction with pathways implicated in protein misfolding diseases. For instance, the modulation of kinases like cyclin-dependent kinase-5 (CDK5) and glycogen (B147801) synthase kinase 3 beta (GSK3β) by this compound could impact the pathological processing of amyloid precursor protein (APP) and tau phosphorylation in Alzheimer's disease. nih.govnih.gov The role of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a key regulator of microglial function, and the unfolded protein response (UPR), a cellular stress response, are critical areas in neurodegeneration research where this compound's impact is yet to be explored. reddit.comresearchgate.netdntb.gov.ua Additionally, the stimulation of micro-RNA clusters, such as miR17-92, which regulate neurorecovery processes, represents another novel mechanistic pathway that warrants deeper investigation. This compound.com
Advanced Preclinical Modeling of Complex Neurological Disorders
The translation of findings from preclinical models to clinical success is a major challenge in neuroscience. nih.gov To date, this compound has been evaluated in a variety of animal models, including transgenic models of Alzheimer's disease that express mutant human APP and models of traumatic brain injury (TBI). This compound.comnih.gov Studies in these models have demonstrated this compound's ability to reduce amyloid burden, preserve axonal integrity, and improve cognitive outcomes. This compound.comnih.gov Furthermore, research has extended to models incorporating co-morbidities, such as liver damage, to better reflect complex clinical scenarios. mdpi.commdpi.com
The future of preclinical this compound research lies in the adoption of even more sophisticated and clinically relevant models. The development and use of brain organoids, three-dimensional self-organizing structures derived from human pluripotent stem cells, offer an unprecedented opportunity to model complex human neurodegenerative diseases in vitro. researchgate.nettocris.comnih.gov These models can recapitulate aspects of human brain architecture and pathology, such as amyloid plaque and neurofibrillary tangle formation in Alzheimer's disease, that are not fully captured by animal models. nih.govtocris.com Investigating the effects of this compound on patient-derived brain organoids could provide invaluable insights into its efficacy and mechanism of action in a human-specific context.
| Model Type | Application in this compound Research | Potential Insights |
| Transgenic Animal Models (e.g., CADASIL mice) | Evaluating long-term effects on lifespan, health span, and disease-specific pathology. researchgate.net | Understanding the potential for disease modification and long-term benefits. |
| Complex Injury Models (e.g., TBI with co-morbidities) | Assessing efficacy in clinically realistic scenarios with secondary injury cascades. This compound.commdpi.com | Determining the robustness of this compound's neuroprotective effects. |
| Human Brain Organoids | Modeling patient-specific neurodegenerative pathologies (e.g., familial AD). researchgate.nettocris.com | Elucidating human-specific drug responses and mechanisms. |
Development of Standardized Methodologies for Comparative Preclinical Studies
A significant hurdle in evaluating the therapeutic potential of neuroprotective agents is the lack of standardization in preclinical research. nih.gov This variability in study design, animal models, and outcome measures makes it difficult to compare results across different studies and with other potential therapies. nih.gov The need for rigorous, robust, and detailed preclinical evaluation is paramount for the successful translation of novel neuroprotective drugs into clinical practice. nih.gov
For a complex peptide mixture like this compound, this challenge is amplified. Concerns have been raised regarding the generic composition and efficacy of other peptide preparations that claim to be similar to this compound. nih.gov Comparative studies have shown that these preparations can have significantly different peptide compositions and lack the biological activity of this compound, such as the ability to induce neuronal differentiation. nih.gov
Therefore, a crucial future direction is the development and implementation of standardized methodologies for the preclinical evaluation of this compound and related peptide preparations. This should include standardized protocols for:
Analytical Chemistry: To ensure the consistent composition and quality of the peptide preparations being tested.
In Vitro Bioassays: To compare the biological activity, such as neurotrophic potential, in a controlled environment.
Animal Models: Using well-characterized and validated models of neurological disorders.
Outcome Measures: Employing a consistent set of behavioral, histological, and molecular endpoints to assess efficacy.
Adherence to such standards would not only improve the reliability and reproducibility of preclinical research but also provide a solid foundation for designing successful clinical trials.
Exploration of Long-Term Neurobiological Effects and Mechanistic Persistence
While the acute and sub-acute effects of this compound are well-documented, its long-term impact on the brain and the persistence of its mechanistic actions are areas that require further exploration. Understanding how a finite treatment course can lead to sustained functional improvements is key to optimizing its therapeutic use.
Preclinical studies have begun to shed light on this topic. In rat models of mild TBI, treatment with this compound for 10 to 28 days resulted in improved long-term cognitive function, with benefits observed up to 90 days after the injury. nih.govnih.gov These long-term improvements were associated with increased neurogenesis and reduced amyloid precursor protein accumulation. nih.gov A chronic 60-day administration in aged mice was shown to induce lasting plastic changes in dendritic morphology in the prefrontal cortex and dentate gyrus. nih.gov Even more strikingly, a 9-week treatment in a mouse model of CADASIL resulted in a significant extension of lifespan and an improved health span over a subsequent ten-month observation period. researchgate.net
These findings suggest that this compound may initiate a cascade of endogenous repair and remodeling processes that persist long after the drug has been cleared from the system. Future research should aim to elucidate the molecular underpinnings of this mechanistic persistence. This could involve investigating long-term changes in gene expression, epigenetic modifications, and the sustained activation of neurorestorative signaling pathways. Longitudinal studies in animal models, tracking molecular and structural changes alongside functional outcomes over extended periods, will be essential to fully comprehend the lasting neurobiological effects of this compound.
Conclusion of Academic Research Perspectives on Cerebrolysin
Synthesis of Key Preclinical Findings on Cerebrolysin's Multi-Modal Actions
Preclinical research, conducted through in vitro and in vivo animal models, has established this compound as a compound with multi-modal actions, meaning it influences multiple pathological and restorative pathways simultaneously. emjreviews.com This pleiotropic activity is central to its proposed therapeutic effects in various models of neurological injury and disease. nih.gov The primary mechanisms identified in these studies can be categorized into four main areas: neurotrophic, neuroprotective, anti-inflammatory, and vasoprotective effects.
Neurotrophic and Neurorestorative Actions: this compound is a neuropeptide preparation that mimics the activity of endogenous neurotrophic factors, which are crucial for the growth, survival, and differentiation of neurons. nih.govpeptidesciences.com Preclinical studies have shown that it exerts nerve growth factor (NGF)-like activity and can increase levels of brain-derived neurotrophic factor (BDNF). nih.govresearchgate.netfrontiersin.org This activity promotes neurogenesis, the formation of new neurons, particularly in the dentate gyrus and subventricular zone, which is vital for the brain's self-repair mechanisms after injury. nih.govnih.gov Furthermore, this compound has been shown to enhance neuroplasticity by increasing synaptic density and restoring neuronal cytoarchitecture, which are fundamental processes for functional recovery. nih.govnih.gov In models of ischemic stroke, delayed administration of this compound was found to promote neurological recovery by augmenting neurogenesis rather than by reducing the initial lesion volume, suggesting a primary role in brain repair. nih.gov
Neuroprotective Mechanisms: A significant body of preclinical evidence points to this compound's ability to protect neurons from various insults. In models of dementia, it has been shown to decrease the deposition of β-amyloid and reduce the hyperphosphorylation of microtubule-associated protein tau. nih.govalzdiscovery.org It achieves this, in part, by modulating the activity of key enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). nih.govresearchgate.net this compound also protects against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. nih.govnih.gov It further exerts neuroprotective effects by inhibiting apoptotic pathways, reducing the activity of calpain and caspases, which are enzymes that execute programmed cell death. nih.govnih.gov
Anti-inflammatory and Immunomodulatory Effects: Neuroinflammation is a critical component in the pathology of acute brain injuries and chronic neurodegenerative diseases. Preclinical studies indicate that this compound can modulate this inflammatory response. nih.govpeptidesciences.comnih.gov It has been shown to reduce the activation of microglia, the primary immune cells of the central nervous system. researchgate.net In animal models of neuroinflammation, this compound treatment attenuated the expression of pro-inflammatory factors while increasing anti-inflammatory factors. nih.gov This anti-inflammatory effect appears to be mediated, at least in part, through the CREB/PGC-1α pathway. nih.gov
Vasoprotective Functions: The integrity of the neurovascular unit and the blood-brain barrier (BBB) is essential for brain health. Preclinical data suggest that this compound has a protective and restorative role for the brain's vasculature. This compound.com It promotes vascular integrity by activating signaling molecules such as angiopietin 1 (Ang1), Vascular Endothelial Growth Factor (VEGF), and the Sonic Hedgehog (Shh) pathway, which are pivotal for vascular stabilization and maturation. This compound.com By protecting the BBB, this compound may help reduce edema formation following ischemic injury. nih.gov
The table below summarizes these key preclinical findings.
| Mechanism of Action | Key Preclinical Findings | Associated Molecular Pathways/Targets | Reference Model(s) |
|---|---|---|---|
| Neurotrophic/Neurorestorative | Mimics neurotrophic factors (e.g., BDNF, CNTF); enhances neurogenesis and synaptic plasticity. nih.govnih.govnih.gov | PI3K/Akt pathway, Sonic Hedgehog (Shh) pathway. This compound.com | Stroke, Dementia, Traumatic Brain Injury models. nih.gov |
| Neuroprotective | Reduces β-amyloid and tau pathology; protects against excitotoxicity; inhibits apoptosis. nih.govnih.govnih.gov | Modulation of GSK-3β and CDK5; inhibition of calpain and caspases. nih.govresearchgate.net | Dementia models, Excitotoxicity models. nih.govnih.gov |
| Anti-inflammatory | Reduces microglial activation; decreases pro-inflammatory cytokines (e.g., TNF-α, IL-1β). frontiersin.orgresearchgate.netnih.gov | CREB/PGC-1α pathway. nih.gov | Focal Cerebral Ischemia, LPS-induced neuroinflammation models. nih.gov |
| Vasoprotective | Promotes vascular integrity; protects the blood-brain barrier. This compound.com | Activation of Ang1, VEGF, and Shh pathways. This compound.com | Ischemia models. This compound.com |
Identification of Research Gaps and Future Academic Priorities
Despite the extensive preclinical data, several critical research gaps and controversies exist, which must be addressed to clarify the therapeutic potential of this compound.
Translational Gap: A significant gap exists between the promising and robust findings in animal models and the more modest or inconsistent results observed in large-scale human clinical trials. nih.govnih.govnationalelfservice.net Future research must focus on bridging this translational divide, perhaps by refining animal models to better mimic human pathology or by identifying specific patient populations most likely to respond.
Elucidation of Active Components: this compound is a complex mixture of numerous low-molecular-weight peptides and free amino acids. nih.govsemanticscholar.org A major research gap is the precise identification of the specific active peptide fragments responsible for its diverse biological effects. Isolating and characterizing these components would allow for a more targeted and mechanistic understanding and could lead to the development of more refined therapeutic agents.
Mechanism of Action: While several signaling pathways have been implicated, the complete and exact molecular mechanism of action remains to be fully elucidated. peptidesciences.com Future academic priorities should include more profound investigations into the downstream signaling cascades and receptor interactions that mediate this compound's pleiotropic effects.
Methodological Rigor and Reproducibility: The field has been impacted by concerns regarding the methodological quality of some studies, with systematic reviews noting a high risk of bias in a number of clinical trials. nih.gov Furthermore, serious allegations of data manipulation and fraud have been raised concerning some of the foundational preclinical research, leading to retractions and ongoing investigations. forbetterscience.combioengineer.orgreddit.com A critical future priority is the independent replication of key preclinical findings by unaffiliated laboratories to verify the compound's mechanisms of action.
Long-Term Efficacy: Most clinical studies have focused on relatively short-term outcomes. nationalelfservice.net There is a clear need for large, well-designed, multicenter randomized controlled trials with long-term follow-up to definitively assess whether this compound provides meaningful and sustained clinical benefits, particularly in chronic neurodegenerative conditions. nih.gov
Broader Implications for Neurobiological Understanding and Therapeutic Strategy Development
The academic investigation of this compound, including its successes and challenges, carries broader implications for the fields of neurobiology and pharmacology.
Support for Multi-Target Therapeutics: The research into this compound's multi-modal action supports a significant shift in therapeutic strategy development for complex neurological disorders. nih.govnih.gov It challenges the "one-target, one-drug" paradigm, suggesting that simultaneously modulating multiple pathological pathways—such as inflammation, apoptosis, and neurogenesis—may be a more effective approach for diseases like stroke and Alzheimer's, which have multifaceted pathologies. researchgate.net
Harnessing Endogenous Repair Mechanisms: this compound research highlights the potential of pharmacological interventions to stimulate and amplify the brain's own endogenous repair and regeneration processes. nih.govnih.gov This focus on neurorestoration, in addition to neuroprotection, represents a crucial evolution in treating brain injury, moving beyond simply limiting damage to actively promoting recovery.
The Neurovascular Unit as a Therapeutic Target: The vasoprotective effects observed in preclinical studies underscore the critical importance of the neurovascular unit in maintaining brain health. This compound.com This reinforces the concept that therapeutic strategies for neurological disorders must consider not only neurons but also the intricate network of blood vessels that support them, including the blood-brain barrier.
A Case Study in Translational Challenges: The difficulties in translating this compound's preclinical promise into unequivocal clinical success serve as an important case study for the entire field of neurotherapeutics. It highlights the inherent complexities of modeling human neurological disease and emphasizes the need for more rigorous and transparent research practices, from the laboratory bench to the patient's bedside, to ensure the integrity and reliability of scientific findings. forbetterscience.comreddit.com
Q & A
Basic Research Questions
Q. What are the primary neuroprotective mechanisms of Cerebrolysin in acute ischemic stroke models?
- Methodological Answer : Preclinical studies utilize models such as rat closed head injury (CHI) to assess this compound's mechanisms. Key pathways include:
- VEGF upregulation and MMP-9 inhibition , enhancing vascular patency and reducing neuroinflammation (measured via RT-PCR and immunohistochemistry) .
- Neurotrophic activity : Increased neuroblast proliferation in the dentate gyrus and axonal preservation in the striatum, evaluated through histological staining and behavioral tests (e.g., modified Neurological Severity Score) .
- Reduction of beta-amyloid deposits in Alzheimer’s models, linked to cognitive improvement .
Q. What standardized dosing protocols are used in preclinical TBI studies with this compound?
- Methodological Answer :
- Dosage : 2.5–5 ml/kg/day in rodent models, administered intraperitoneally or intravenously .
- Timing : Initiated 1–72 hours post-injury, with treatment durations of 10–21 days reflecting clinical translation windows .
- Outcome measures : Functional recovery (e.g., adhesive removal test, Morris water maze) and histopathological markers (e.g., neuronal survival, apoptosis rates) .
Q. Which cognitive assessment tools are validated for this compound trials in Alzheimer’s disease?
- Methodological Answer :
- Primary endpoints :
- ADAS-cog+ (Alzheimer’s Disease Assessment Scale Cognitive Subpart) for cognitive function .
- MMSE (Mini-Mental State Examination) for global cognitive status .
- Global clinical change : Assessed via clinician interviews and responder analyses (e.g., ≥1-point improvement on CGI-I scale) .
Advanced Research Questions
Q. How should researchers address heterogeneity in outcome measures when conducting meta-analyses on this compound’s efficacy?
- Methodological Answer :
- Pre-specified protocols : Use individual patient data (IPD) meta-analyses to reduce aggregation bias, as seen in studies combining NIHSS and modified Rankin Scale outcomes .
- Statistical methods : Apply robust pooling procedures (e.g., Wei-Lachin test) to handle ordinal outcomes and minimize type I/II errors .
- Sensitivity analyses : Exclude high-bias trials (e.g., industry-funded studies without independent data verification) .
Q. What strategies mitigate bias in industry-sponsored this compound trials?
- Methodological Answer :
- Risk of bias assessment : Use Cochrane criteria to evaluate domains like allocation concealment, blinding, and selective reporting .
- Independent verification : Partner with third-party statisticians for data analysis and ensure protocol pre-registration (e.g., ClinicalTrials.gov ) .
- Transparency : Disclose conflicts of interest and publish negative results to avoid publication bias .
Q. How can experimental designs optimize combination therapies (e.g., this compound + rehabilitation) in stroke recovery?
- Methodological Answer :
- Synergistic timing : Initiate this compound within 24–72 hours post-stroke, paired with early mobilization protocols (e.g., constraint-induced movement therapy) .
- Outcome stratification : Use motor function scales (e.g., ARAT) and neuroimaging (e.g., fMRI) to isolate drug-specific effects from rehabilitation .
- Dose-response trials : Test escalating doses (30–50 ml/day) against fixed rehabilitation regimens to identify additive benefits .
Q. How do researchers resolve contradictions between this compound’s efficacy in RCTs and meta-analyses?
- Methodological Answer :
- Subgroup analyses : Stratify by stroke severity (NIHSS scores), treatment window (<48 vs. 72 hours), and comorbidities .
- Quality grading : Apply GRADE criteria to weigh evidence strength (e.g., moderate quality for mortality outcomes vs. high quality for neurological improvement) .
- Mechanistic reconciliation : Cross-validate clinical findings with preclinical data (e.g., VEGF/MMP-9 modulation in animal models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
